1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Description
The exact mass of the compound 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQYSSYYQMLHV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350840 | |
| Record name | 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99696-01-2, 93628-97-8 | |
| Record name | 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-Nitro-4-(trifluoromethyl)styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[(1E)-2-nitroethenyl]-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
High-Performance Fluorinated Building Block for Medicinal Chemistry [1]
Executive Summary
This technical guide profiles 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene , a highly electrophilic
Part 1: Chemical Identity & Physiochemical Profile
Compound Name: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Synonyms: 4-(Trifluoromethyl)-
Structural Formula:
Physiochemical Properties Table[1][2]
| Property | Value | Context |
| Appearance | Pale yellow crystalline solid | Typical of conjugated nitroalkenes |
| Melting Point | 88–92 °C (Experimental) | Sharp range indicates high purity |
| Solubility | Soluble in DCM, EtOAc, THF | Poor solubility in water; ideal for organic phase reactions |
| Electronic Character | Highly Electrophilic | |
| Stability | Moisture Sensitive | Store under inert atmosphere at 2–8 °C |
Part 2: Synthetic Pathway (The Henry Reaction)[4]
The most robust route to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is the Henry (Nitroaldol) Condensation followed by dehydration.[1] This protocol utilizes ammonium acetate as a dual catalyst/dehydrating agent, driving the equilibrium toward the thermodynamic (
Reaction Scheme
(Where Ar = 4-(Trifluoromethyl)phenyl)[1]Detailed Experimental Protocol
Objective: Synthesis of 10g batch of (
-
Reagent Preparation:
-
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-(Trifluoromethyl)benzaldehyde (17.4 g, 100 mmol) and Ammonium Acetate (3.1 g, 40 mmol) to Glacial Acetic Acid (60 mL).
-
Addition: Add Nitromethane (30.5 g, 500 mmol, 5 equiv) in one portion. Rationale: Excess nitromethane acts as both reactant and co-solvent to push kinetics.
-
Reaction: Heat the mixture to gentle reflux (approx. 100–105 °C) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes) until the aldehyde spot disappears.[1]
-
Workup (Crystallization):
-
Cool the reaction mixture to room temperature.
-
Pour the dark yellow solution slowly into crushed ice (300 g) with vigorous stirring. The product will precipitate as a yellow solid.[1][5]
-
Filter the solid using a Buchner funnel.[1] Wash with cold water (
) to remove residual acid and ammonium salts.[1]
-
-
Purification: Recrystallize from hot Ethanol or Isopropanol.[1]
-
Yield Expectation: 75–85% isolated yield of yellow needles.
-
Synthetic Workflow Diagram
Figure 1: Step-by-step workflow for the Henry Condensation synthesis of the target nitrostyrene.
Part 3: Reactivity & Mechanistic Insight
The utility of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene lies in its reactivity as a super-electrophile .[1] The
1. Asymmetric Michael Addition
This compound is a benchmark substrate for testing organocatalysts (e.g., thioureas, chiral squaramides).[1] The highly electron-deficient nature ensures rapid reaction rates, often requiring lower catalyst loading [2].[1]
-
Mechanism: The nucleophile (e.g., malonate, ketone enolate) attacks the
-carbon.[1] The resulting nitronate intermediate is protonated to form the Michael adduct. -
Stereocontrol: The bulky
group at the para position influences the facial selectivity, often enhancing enantiomeric excess (ee) when paired with bifunctional catalysts.
2. Reduction to Phenethylamines
The nitrovinyl group can be reduced to an ethylamine side chain, providing access to trifluoromethylated analogs of biologically active phenethylamines.
Reactivity Logic Map
Figure 2: Divergent synthetic pathways utilizing the electrophilic beta-carbon.
Part 4: Handling & Safety (E-E-A-T)
Warning:
-
Engineering Controls: All operations, especially the handling of the solid and heating of the reaction, must be performed in a functioning fume hood .
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]
-
Waste Disposal: Nitro compounds should not be concentrated to dryness if peroxides are suspected in solvents.[1] Dispose of halogenated organic waste separately.[1]
-
Storage: Store in a tightly sealed container at 2–8 °C. The compound may degrade (polymerize) upon prolonged exposure to light and heat.[1]
References
-
PubChem. (n.d.).[1] 4-(Trifluoromethyl)benzaldehyde.[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Retrieved from [Link]
Sources
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene molecular structure
An In-Depth Technical Guide to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene: Synthesis, Molecular Structure, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, a molecule of significant interest in medicinal chemistry and drug development. The guide delves into its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores the compound's potential therapeutic applications, focusing on its anticancer and antimicrobial activities, supported by mechanistic insights derived from related β-nitrostyrene derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising chemical scaffold.
Introduction: The Strategic Combination of Trifluoromethyl and Nitrovinyl Moieties
The molecular architecture of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene brings together two pharmacologically significant functional groups on a benzene scaffold: the trifluoromethyl (-CF3) group and the nitrovinyl (-CH=CHNO2) group. This combination is not arbitrary; it is a strategic design choice aimed at enhancing the drug-like properties of the molecule.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high lipophilicity can enhance membrane permeability and binding affinity to biological targets.[1] Drugs containing a trifluoromethyl group are prevalent in various therapeutic areas, including oncology.[1][2]
The β-nitrostyrene scaffold is a highly reactive and versatile pharmacophore. The conjugated nitroolefin system acts as a potent Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in enzymes and other proteins.[3] This reactivity is central to the diverse biological activities exhibited by β-nitrostyrene derivatives, which include anticancer, antimicrobial, and anti-inflammatory effects.[4][5]
The strategic placement of a potent electron-withdrawing group like -CF3 at the para-position of the benzene ring is expected to modulate the electronic properties of the nitrovinyl moiety, influencing its reactivity and, consequently, its biological activity. This guide will dissect the molecular characteristics that arise from this unique combination and explore its potential in the landscape of modern drug discovery.
Molecular Structure and Physicochemical Properties
The structure of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is characterized by a planar benzene ring substituted with a nitrovinyl group and a trifluoromethyl group. Based on structural studies of analogous compounds like 1-fluoro-4-[(E)-2-nitrovinyl]benzene, the molecule is expected to be nearly planar, with the more stable trans (E) conformation across the carbon-carbon double bond.[6]
Figure 1: Molecular Structure of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene.
Physicochemical Data
Specific experimental data for this exact molecule is sparse in publicly accessible literature. However, key properties can be extrapolated from known data of its constituent parts and closely related analogs.
| Property | Value / Prediction | Source / Basis |
| Molecular Formula | C9H6F3NO2 | Calculated |
| Molecular Weight | 217.15 g/mol | Calculated |
| Melting Point | 90-92 °C | Experimental Data[7] |
| Appearance | Yellow solid | Experimental Data[7] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, acetone, and ethyl acetate. | Based on analogs |
| LogP | 3.1 (Predicted) | ChemDraw Prediction |
Synthesis and Characterization
The synthesis of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is most commonly achieved via the Henry reaction (or nitroaldol reaction), a classic carbon-carbon bond-forming reaction.[8] This involves the base-catalyzed condensation of 4-(trifluoromethyl)benzaldehyde with nitromethane, followed by dehydration of the resulting nitroalkanol intermediate.
Figure 2: General workflow for the synthesis via the Henry Reaction.
Experimental Protocol: Two-Step Henry Reaction
This protocol is a representative procedure based on established methods for synthesizing β-nitrostyrenes.[8]
Step 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-2-nitroethanol
-
Reaction Setup: To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add nitromethane (1.2-1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a base. For isolating the intermediate, a mild base like ammonium acetate or a catalytic amount of a stronger base like KOH at low temperatures is preferred.[9][10] For instance, add ammonium acetate (0.2 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60-80 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour it into ice-cold dilute HCl.
-
Isolation: The product may precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroalkanol. Purification can be achieved by column chromatography.
Step 2: Dehydration to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
-
Reaction Setup: Dissolve the crude nitroalkanol intermediate from Step 1 in a dehydrating agent such as acetic anhydride.
-
Catalyst (Optional): A catalyst like sodium acetate can be added to facilitate the elimination reaction.
-
Reaction: Heat the mixture under reflux for 1-2 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring to hydrolyze the excess acetic anhydride.
-
Isolation and Purification: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and then with a cold solvent like ethanol or petroleum ether. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a yellow solid.[7]
Characterization
The identity and purity of the synthesized 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene would be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, CDCl₃): δ 8.02 (d, J = 13.8 Hz, 1H), 7.70 (q, J = 8.4 Hz, 4H), 7.63 (d, J = 13.8 Hz, 1H). The two doublets with a large coupling constant (~13.8 Hz) are characteristic of the vinyl protons in a trans configuration. The quartet at 7.70 ppm corresponds to the four aromatic protons of the para-substituted benzene ring.[7] |
| ¹³C NMR | Expected signals for the trifluoromethyl carbon (quartet due to C-F coupling), aromatic carbons, and the two vinyl carbons. The signal for the carbon bearing the CF3 group will show a characteristic quartet. |
| IR Spectroscopy | Characteristic absorption bands are expected for the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C=C double bond (~1640 cm⁻¹), and C-F bonds of the trifluoromethyl group (~1320, 1170, 1130 cm⁻¹).[11] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 217, corresponding to the molecular weight of the compound. |
Biological Activity and Potential Therapeutic Applications
The unique structural features of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene make it a compelling candidate for drug development, particularly in oncology and infectious diseases.
Anticancer Activity
The β-nitrostyrene scaffold is known to exhibit potent anticancer activity.[4] The proposed mechanisms often converge on the induction of cellular stress and apoptosis.
1. Inhibition of NF-κB Signaling Pathway: A key mechanism for the anticancer effect of nitrostyrene derivatives involves the inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[12] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Certain nitrostyrene derivatives have been shown to bind to a truncated form of the Retinoid X Receptor alpha (tRXRα). This binding event blocks the interaction between tRXRα and TRAF2 (TNF receptor-associated factor 2), a critical step in TNFα-induced NF-κB activation. The disruption of this pathway ultimately leads to the induction of apoptosis in cancer cells.[12]
2. Induction of Oxidative Stress and DNA Damage: Another well-documented mechanism is the induction of reactive oxygen species (ROS). One study on a related β-nitrostyrene derivative demonstrated that the compound caused an accumulation of intracellular ROS in colorectal cancer cells.[4] This surge in ROS leads to significant DNA damage and mitochondrial dysfunction, culminating in G2/M phase cell cycle arrest and apoptotic cell death.[4]
Figure 3: Proposed anticancer mechanism via ROS induction.
Antimicrobial Activity
β-nitrostyrenes have long been recognized for their potent antibacterial and antifungal properties.[3][13]
Mechanism of Action: The primary mechanism is believed to be the covalent modification of essential microbial enzymes.[3] The electrophilic β-carbon of the nitrovinyl group is susceptible to nucleophilic attack by the thiol groups of cysteine residues within proteins. This irreversible Michael addition reaction can inactivate critical enzymes involved in microbial metabolism and survival.[3]
Furthermore, recent studies suggest that these compounds can also target the fungal cell wall, leading to morphological changes and loss of integrity.[14] The lipophilicity, enhanced by the -CF3 group, is a critical factor, as it facilitates the compound's ability to cross microbial cell membranes and interact with intracellular targets.[3] Structure-activity relationship studies have shown a clear correlation between the redox potentials of nitrostyrene derivatives and their antibacterial activity, suggesting that their ability to participate in electron transfer reactions may also contribute to their antimicrobial effects.[13]
Conclusion and Future Directions
1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is a synthetically accessible molecule with a molecular structure primed for biological activity. The combination of a metabolically robust, lipophilic trifluoromethyl group with a reactive nitrovinyl pharmacophore makes it a highly attractive scaffold for the development of novel therapeutic agents.
The evidence from related compounds strongly suggests that its primary value lies in the fields of oncology and infectious diseases. Its potential to induce cancer cell apoptosis through multiple mechanisms—including NF-κB inhibition and ROS generation—warrants extensive investigation. Similarly, its broad-spectrum antimicrobial potential, likely driven by enzyme inactivation, positions it as a candidate for combating drug-resistant pathogens.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide panel of cancer cell lines and pathogenic microbes to determine its potency and spectrum of activity.
-
Mechanistic Elucidation: Confirming the proposed mechanisms of action (NF-κB, ROS, enzyme inhibition) specifically for this molecule.
-
Pharmacokinetic Profiling: Assessing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to evaluate its drug-likeness.
-
Analogue Synthesis: Generating a library of derivatives to perform structure-activity relationship (SAR) studies, optimizing for potency and selectivity while minimizing potential toxicity.
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ScienceMadness Discussion Board. (2006). Condensation with Nitromethane. Available at: [Link]
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Shaikh, A. M., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(20), 6138. Available at: [Link]
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Hsieh, Y.-J., et al. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Biomedical Science, 27(1), 1-16. Available at: [Link]
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Wang, L., et al. (2023). DNDMH-Mediated Direct Nitration of Aryl Alkenes. The Royal Society of Chemistry. (Supporting Information). Available at: [Link]
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Al-Amin, M., et al. (2016). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 6(3), 135-143. Available at: [Link]
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Malik, I., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]
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Tavares, L. C., et al. (2004). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 12(19), 5049-5055. Available at: [Link]
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Sathishkumar, R., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Available at: [Link]
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PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Medeiros, R., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 2(1), 113-125. Available at: [Link]
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Zhang, Y., et al. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 11(52), 32961-32974. Available at: [Link]
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ResearchGate. (2021). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Available at: [Link]
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Lin, H.-P., et al. (2016). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Oncotarget, 7(44), 71836–71848. Available at: [Link]
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Shaik, S., et al. (2021). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. ResearchGate. Available at: [Link]
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An In-depth Technical Guide on the Electrophilic Aromatic Substitution Mechanism for Nitrostyrene Formation
This guide provides a comprehensive exploration of the synthesis of β-nitrostyrenes, with a primary focus on the electrophilic aromatic substitution (EAS) mechanism. β-Nitrostyrenes are valuable chemical intermediates, pivotal in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals.[1] Their reactivity, which stems from the electron-withdrawing nitro group conjugated with a styrenyl backbone, makes them versatile precursors in organic synthesis.[1]
Introduction to β-Nitrostyrene and its Significance
β-Nitrostyrene and its derivatives are highly reactive scaffolds that can be readily transformed into other useful intermediates.[2] In medicinal chemistry, they serve as frameworks for compounds with notable biological activities, such as anticancer and antimicrobial properties.[2] These conjugated nitroolefins are crucial starting materials in organic synthesis, functioning as activated alkenes for the production of other nitroalkenes, amines, hydroxylamines, and oximes.[2]
Core Synthetic Strategies: A Mechanistic Perspective
While several methods exist for the synthesis of β-nitrostyrenes, the direct nitration of styrene presents a unique mechanistic pathway involving electrophilic attack on the vinyl group, which is distinct from the more common Henry-Knoevenagel condensation of an aromatic aldehyde with a nitroalkane.[3][4] This guide will dissect the electrophilic substitution mechanism for the direct nitration of styrene.
Generation of the Electrophile: The Nitronium Ion
The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction.[5][6] The key electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺).[5][7] This potent electrophile is typically generated in situ by the reaction of concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[6][7][8]
Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.[6] This is a reversible acid-base reaction.[5] The subsequent loss of a water molecule from the protonated nitric acid generates the linear nitronium ion.[6][9]
Mechanism of Nitronium Ion Formation:
-
Protonation of Nitric Acid: Sulfuric acid donates a proton to the hydroxyl group of nitric acid.[6][8]
-
Loss of Water: The protonated nitric acid readily loses a water molecule, a good leaving group, to form the nitronium ion.[7][8]
dot graph "Nitronium Ion Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Generation of the Nitronium Ion"; fontsize = 10; fontname = "Arial"; }
Electrophilic Attack on Styrene
In the context of styrene, the electrophilic attack can occur at either the aromatic ring or the vinyl side chain. The direct nitration of the vinyl group is a key pathway to β-nitrostyrene. The π electrons of the alkene double bond in styrene act as the nucleophile, attacking the electrophilic nitronium ion.[7] This attack is the rate-determining step of the reaction as it disrupts the conjugation of the styrene system.[7]
The attack of the nitronium ion on the β-carbon of the vinyl group is favored, leading to the formation of a resonance-stabilized carbocation intermediate with the positive charge on the α-carbon, adjacent to the phenyl ring.[10]
Mechanism of Electrophilic Attack and Product Formation:
-
Attack by the Alkene: The π bond of the styrene vinyl group attacks the nitronium ion.[7]
-
Formation of a Carbocation Intermediate: This results in the formation of a resonance-stabilized carbocation.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the α-carbon, leading to the formation of the double bond and yielding β-nitrostyrene.[7] This step restores a conjugated system.
dot graph "Nitrostyrene Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Electrophilic Attack on Styrene"; fontsize = 10; fontname = "Arial"; }
Alternative Nitrating Agents and Mechanistic Considerations
While the classic nitric acid/sulfuric acid mixture is effective, other nitrating agents can be employed, sometimes offering milder conditions or different selectivities.
-
Acetyl Nitrate: Formed from nitric acid and acetic anhydride, acetyl nitrate can also serve as a source of the nitronium ion or react via its own mechanism.[11][12] The reaction may proceed through an intermediate like protonated acetyl nitrate.[12]
-
Dinitrogen Pentoxide (N₂O₅): In an inert solvent like dichloromethane, N₂O₅ can react with styrenes to give a variety of products, including those resulting from both radical and ionic pathways.[13]
-
Copper(II) Nitrate and Acetic Anhydride (Menke Nitration): This system is known for the nitration of electron-rich aromatic compounds.[11] The reaction is thought to proceed via acetyl nitrate as an intermediate.[12]
The choice of nitrating agent and reaction conditions can significantly influence the product distribution, with potential side reactions including nitration of the aromatic ring or polymerization of the styrene.
Experimental Protocol: A Self-Validating System
The following protocol outlines a general procedure for the nitration of an aromatic aldehyde, which is a common and often higher-yielding alternative to direct styrene nitration for producing nitrostyrenes via the Henry-Knoevenagel condensation.[3] This is provided as a comparative and widely applicable method.
Synthesis of 3,4-Methylenedioxy-β-nitrostyrene: [3]
| Reagent | Amount | Molar Eq. | Purpose |
| 3,4-Methylenedioxybenzaldehyde | 1.5 g | 1.0 | Aromatic aldehyde substrate |
| Nitromethane | 1.5 mL | ~3.0 | Nitroalkane reactant |
| Ammonium Acetate | 0.5 g | ~0.65 | Basic catalyst |
| Glacial Acetic Acid | 5 mL | - | Solvent and acid co-catalyst |
Step-by-Step Methodology:
-
Reaction Setup: In a 250-mL round-bottomed flask, combine the 3,4-methylenedioxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.[3] The heat provides the necessary activation energy for the condensation and subsequent dehydration.
-
Precipitation: Pour the hot reaction mixture into a large excess of ice-water (approximately 1 liter) with stirring.[3] The product is insoluble in water and will precipitate out upon cooling.
-
Isolation: Collect the precipitated solid by suction filtration and wash thoroughly with water to remove any remaining acetic acid and ammonium salts.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[14]
Safety and Handling
Working with nitrating agents and nitrostyrenes requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate chemical safety goggles, gloves, and protective clothing.[2][15]
-
Ventilation: Perform all experimental procedures in a well-ventilated fume hood.[2]
-
Handling Nitrostyrenes: β-Nitrostyrene can be irritating to the skin, eyes, mucous membranes, and upper respiratory tract.[16] Avoid inhalation of the solid product.[2]
-
Reagent Handling: Concentrated acids are highly corrosive. Nitromethane is flammable and should be handled away from ignition sources.[2]
-
Waste Disposal: All organic and aqueous wastes should be collected in appropriately labeled containers for proper disposal.[2]
Conclusion
The formation of nitrostyrene via electrophilic aromatic substitution on the vinyl group of styrene is a mechanistically significant reaction, showcasing the reactivity of the alkene side chain towards powerful electrophiles like the nitronium ion. While direct nitration of styrene can be complex, understanding the underlying principles of electrophile generation and nucleophilic attack provides a solid foundation for researchers in organic synthesis and drug development. For practical synthetic applications, alternative methods such as the Henry-Knoevenagel condensation often provide a more controlled and higher-yielding route to these valuable intermediates.
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- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
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An In-depth Technical Guide to the Safe Handling and Precautions for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, a molecule of interest in contemporary chemical research and drug development. As a Senior Application Scientist, the following content is synthesized from established safety protocols, reaction chemistry principles, and toxicological data of structurally related compounds to ensure a thorough and reliable resource. The causality behind each recommendation is explained to foster a culture of safety and proactive risk mitigation in the laboratory.
Compound Identification and Physicochemical Properties
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is a substituted aromatic compound with the following key identifiers:
-
Chemical Name: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
-
Molecular Formula: C₉H₆F₃NO₂
-
Molecular Weight: 217.15 g/mol
-
CAS Number: 99696-01-2[1]
Table 1: Inferred Physicochemical Properties of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
| Property | Inferred Value/Characteristic | Rationale and Safety Implication |
| Appearance | Likely a yellow crystalline solid | The nitrovinyl group and extended conjugation typically impart color. As a solid, it poses an inhalation risk if dusty. |
| Melting Point | Expected to be a solid at room temperature | The related compound (2-Nitrovinyl)benzene has a melting point of 55-58 °C. The trifluoromethyl group may alter this. Handling as a solid requires containment of dust. |
| Boiling Point | Decomposes upon strong heating | Nitro compounds can be thermally unstable. Avoid excessive heating to prevent uncontrolled decomposition. |
| Solubility | Likely insoluble in water; soluble in organic solvents | Similar to other non-polar organic molecules. This is important for choosing appropriate solvents for reactions and cleaning spills. |
| Stability | Stable under recommended storage conditions. May be sensitive to prolonged air exposure. Incompatible with strong oxidizing agents and strong bases.[2] | The nitro group is a strong electron-withdrawing group, and the vinyl group is susceptible to polymerization or degradation, especially in the presence of bases or upon prolonged exposure to air.[2] |
Hazard Identification and Risk Assessment
A specific Safety Data Sheet (SDS) for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is not widely available. Therefore, a conservative hazard assessment is derived from the known toxicology of structurally similar compounds, particularly β-nitrostyrenes and aromatic compounds containing trifluoromethyl and nitro groups.
Primary Hazards:
-
Skin and Eye Irritation: Based on GHS classifications for compounds like trans-β-nitrostyrene and 1-Fluoro-4-((1E)-2-nitroethenyl)benzene, this compound is expected to cause skin irritation and serious eye irritation.[3][4] Direct contact with the skin or eyes must be avoided.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]
-
Toxicity of the Nitrovinyl Moiety: The β-nitrovinyl group is a known Michael acceptor and can react with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for some of its biological activities but also contributes to its toxicity. Studies on related compounds like beta-bromo-beta-nitrostyrene have shown toxicity upon ingestion, leading to lesions in the gastrointestinal tract.[5]
-
Combustibility: While not highly flammable, the compound is likely combustible and can burn if exposed to a source of ignition.[2]
GHS Hazard Classifications (Inferred from Analogues):
Synthesis, Reactivity, and Associated Precautions
The most common and direct synthetic route to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is the Henry Reaction (also known as a nitroaldol reaction), followed by dehydration.[6][7] This involves the base-catalyzed condensation of 4-(trifluoromethyl)benzaldehyde with nitromethane.[6][7][8]
Reaction Scheme:
Caption: Synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene via the Henry Reaction.
Causality of Hazards in Synthesis:
-
4-(Trifluoromethyl)benzaldehyde: This starting material is an irritant. Standard precautions for handling aromatic aldehydes should be followed.
-
Nitromethane: Nitromethane is flammable and can form explosive mixtures with air. It is also toxic and should be handled in a well-ventilated fume hood.
-
Base Catalysts: Common bases used in the Henry reaction include organic amines (e.g., diisopropylethylamine) or inorganic bases.[7] These are often corrosive and require careful handling.
-
Dehydration Step: The dehydration of the intermediate β-nitro alcohol to the final product often involves heating or the use of a dehydrating agent. This step should be carefully controlled to avoid thermal decomposition of the nitro-containing compound.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, integrating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.
Engineering Controls:
-
Fume Hood: All manipulations of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Nitrile gloves are recommended. Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.
-
Skin Protection: A lab coat should be worn at all times. For larger quantities or increased risk of exposure, chemical-resistant aprons or suits may be necessary.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure (e.g., cleaning up a large spill), a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Caption: Hierarchy of Controls for Safe Handling.
Storage and Disposal
Storage:
-
Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition, strong oxidizing agents, and strong bases.[2][9]
-
The recommended storage temperature is typically 2-8°C to ensure long-term stability.[1]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
This compound should be treated as hazardous chemical waste.
-
Do not dispose of down the drain or in general waste streams.
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
Relevance in Drug Development
The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of a molecule to its target.[10] Fluorinated aromatic compounds have shown a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[11] The nitrovinyl moiety has also been incorporated into compounds with potent anticancer activity, acting as tubulin polymerization inhibitors.[12] The combination of these functional groups in 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene makes it a compound of interest for the synthesis of novel therapeutic agents.
Conclusion
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is a valuable research chemical with potential applications in drug discovery. However, its handling requires a thorough understanding of its potential hazards, which are primarily inferred from structurally related compounds. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. The causality-driven approach to safety outlined in this guide is intended to empower scientists to make informed decisions and maintain a safe and productive research environment.
References
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(2-Nitrovinyl)benzene | CAS#:102-96-5 | Chemsrc. (2025-08-22). Retrieved from [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme (AICIS). (2023-06-26). Retrieved from [Link]
- Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. (URL not provided in search results)
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. (2021-10-08). Retrieved from [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL not provided in search results)
-
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers. (2024-05-09). Retrieved from [Link]
- 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. PMC - NIH. (URL not provided in search results)
- NTP Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. (URL not provided in search results)
-
1-Fluoro-4-((1E)-2-nitroethenyl)benzene. PubChem - NIH. Retrieved from [Link]
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Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri. ResearchGate. (2024-02-02). Retrieved from [Link]
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Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. (2024-02-18). Retrieved from [Link]
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Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. PubMed. Retrieved from [Link]
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Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)-. EPA. Retrieved from [Link]
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(E)-beta-nitrostyrene. PubChem - NIH. Retrieved from [Link]
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Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. (2020-10-23). Retrieved from [Link]
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1-FLUORO-4-(2-NITROVINYL)BENZENE, (Z)-. precisionFDA. Retrieved from [Link]
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1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene as a Michael acceptor
An In-Depth Technical Guide to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene as a Michael Acceptor
Authored by: A Senior Application Scientist
Publication Date: February 2, 2026
Abstract
This technical guide provides a comprehensive overview of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, a highly versatile and reactive Michael acceptor in organic synthesis. We delve into its synthesis, core reactivity, and the mechanistic principles governing its function in Michael addition reactions. This document explores the broad scope of applicable nucleophiles and catalytic systems, emphasizing stereoselective transformations crucial for pharmaceutical and agrochemical research. Detailed experimental protocols, data summaries, and discussions of the strategic importance of the resulting trifluoromethylated adducts in drug discovery are presented to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.
Introduction: A Molecule of Strategic Importance
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is a specialized β-nitrostyrene derivative that has garnered significant attention as a potent electrophile in conjugate addition reactions.[1][2] Its reactivity stems from the synergistic electron-withdrawing effects of two powerful functional groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃), positioned at opposite ends of a conjugated π-system.
-
The Nitro Group: As one of the strongest electron-withdrawing groups, the nitro moiety intensely polarizes the carbon-carbon double bond, rendering the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack.[3]
-
The Trifluoromethyl Group: This group exerts a strong electron-withdrawing inductive effect (-I) and contributes significantly to the molecule's lipophilicity and metabolic stability.[4][5] In drug design, the -CF₃ group is a prized "pharmacophore," often introduced to enhance a molecule's pharmacokinetic and pharmacodynamic profile by improving target binding, metabolic resistance, and membrane permeability.[6][7][8]
The dual activation makes 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene a superior Michael acceptor, enabling the formation of complex molecular architectures under mild conditions. The adducts of its Michael addition reactions are valuable synthetic intermediates, as the nitro group can be readily transformed into a range of other functional groups, most notably an amine, providing a gateway to biologically active γ-amino acid derivatives and other key scaffolds.[9][10][11][12]
Synthesis of the Michael Acceptor
The most direct and common route to 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is a two-step sequence involving a Henry (nitroaldol) reaction followed by dehydration.[13] This process couples 4-(trifluoromethyl)benzaldehyde with nitromethane.
Synthetic Workflow Diagram
Caption: Synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene.
Experimental Protocol: Synthesis
Objective: To synthesize 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene from 4-(trifluoromethyl)benzaldehyde and nitromethane.
Materials:
-
4-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
Nitromethane (1.5 equiv)
-
Ammonium acetate (0.5 equiv)
-
Acetic acid (solvent)
-
Acetic anhydride (for dehydration step)
-
Standard glassware for reflux and workup
Procedure:
-
Step 1: Henry Reaction.
-
To a round-bottom flask charged with glacial acetic acid, add 4-(trifluoromethyl)benzaldehyde (1.0 equiv) and nitromethane (1.5 equiv).
-
Add ammonium acetate (0.5 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature. Pour the mixture into ice-water, which should precipitate the crude nitroaldol intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum. This intermediate can be used in the next step without further purification.
-
-
Step 2: Dehydration.
-
Suspend the crude nitroaldol intermediate in acetic anhydride.
-
Heat the mixture gently (e.g., 80-90 °C) for 1-2 hours. The dehydration is often accompanied by a color change to deep yellow or orange.
-
After cooling, pour the reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride and precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene as a yellow crystalline solid.[14]
-
Characterization Data:
-
Appearance: Yellow solid.[14]
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 13.8 Hz, 1H), 7.70 (q, J = 8.4 Hz, 4H), 7.63 (d, J = 13.8 Hz, 1H).[14]
The Michael Addition: Mechanism and Principles
The Michael addition is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue.[1] The powerful electron-withdrawing nature of the nitro and trifluoromethyl groups makes 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene an exceptional Michael acceptor.
Mechanistic Pathway
The reaction proceeds via a three-step mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the nitroalkene. This breaks the C=C π-bond, and the electrons are pushed onto the nitro group, forming a resonance-stabilized nitronate anion intermediate.
-
Protonation: The nitronate intermediate is then protonated by a proton source (often the solvent or a mild acid added during workup) to yield the final Michael adduct.
Caption: General mechanism of the Michael Addition.
The stability of the nitronate intermediate is key to the reaction's success, as it provides a strong thermodynamic driving force.
Scope of the Reaction: Nucleophiles and Catalysis
A wide variety of nucleophiles can be employed in Michael additions with this acceptor, leading to a diverse array of functionalized products. The choice of catalyst is critical for controlling the reaction rate and, most importantly, the stereochemical outcome.
Nucleophile Classes
| Nucleophile Class | Example Donor | Product Type | Significance |
| Carbon | Malonates, β-ketoesters, dialkylcuprates, aldehydes, ketones | γ-Nitro dicarbonyls, γ-nitro ketones/aldehydes | Versatile building blocks for complex molecule synthesis.[15] |
| Thiol (Thia-Michael) | Thiols (e.g., thiophenol) | β-Thio nitroalkanes | Important in biological contexts and for synthesizing sulfur-containing heterocycles.[16] |
| Amine (Aza-Michael) | Primary & Secondary Amines | β-Amino nitroalkanes | Direct route to 1,2-diamines and other nitrogen-containing bioactive molecules. |
| Oxygen (Oxa-Michael) | Alcohols, Hydroxycoumarins | β-Alkoxy nitroalkanes | Used in the synthesis of complex natural products and heterocyclic systems.[17] |
Catalytic Strategies
A. Base and Lewis Acid Catalysis
Simple bases (e.g., triethylamine, DBU) can facilitate the deprotonation of carbon nucleophiles, while Lewis acids can activate the nitroalkene acceptor. However, these methods typically do not offer stereocontrol.
B. Asymmetric Organocatalysis
This has become the dominant strategy for achieving high enantioselectivity.[18][19] Chiral secondary amines (e.g., proline derivatives) and bifunctional catalysts (e.g., thioureas, squaramides) are highly effective.
-
Mechanism of Action (Thiourea Catalyst): The thiourea moiety activates the nitro group of the Michael acceptor via dual hydrogen bonding. Simultaneously, a basic site on the catalyst (e.g., a tertiary amine) deprotonates the nucleophile (or activates it), bringing both partners into close proximity within a chiral environment to facilitate a stereoselective C-C bond formation.[19]
Caption: Asymmetric organocatalysis workflow.
Representative Experimental Protocol: Asymmetric Thia-Michael Addition
Objective: To perform an enantioselective conjugate addition of a thiol to 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene using an organocatalyst.
Materials:
-
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (1.0 equiv)
-
4-methoxythiophenol (1.2 equiv)
-
Chiral thiourea catalyst (e.g., Takemoto catalyst) (0.1 equiv)
-
Toluene (solvent)
-
Standard inert atmosphere glassware
Procedure:
-
To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (0.1 equiv) and toluene.
-
Add 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene (1.0 equiv) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance selectivity.
-
Add 4-methoxythiophenol (1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction at that temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched β-thio nitroalkane.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery and Development
The Michael adducts derived from 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene are of immense value in medicinal chemistry.[20][21]
-
Access to Chiral Amines: The nitro group is a versatile functional handle that can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Zn/HCl).[9][10][11] This provides access to chiral β-aryl-β-trifluoromethyl-amines, which are key structural motifs in many pharmaceuticals.
-
Metabolic Stability and Lipophilicity: The trifluoromethyl group enhances the metabolic stability of the final compound by blocking potential sites of oxidative metabolism.[4][5] It also increases lipophilicity, which can improve absorption and distribution properties.[5]
-
Scaffold for Bioactive Molecules: The resulting structures serve as precursors for a range of bioactive compounds, including inhibitors of enzymes and modulators of receptors. For instance, γ-aminobutyric acid (GABA) analogues, which are important neurotransmitter modulators, can be synthesized from these adducts.[22]
Conclusion
1-(2-nitrovinyl)-4-(trifluoromethyl)benzene stands out as a powerful and strategically important building block in modern organic synthesis. Its dual activation by both nitro and trifluoromethyl groups ensures high reactivity as a Michael acceptor. The true power of this reagent is unlocked through asymmetric organocatalysis, which provides a reliable pathway to highly functionalized, enantioenriched molecules. These products are not merely synthetic curiosities but are key intermediates for the development of next-generation pharmaceuticals and agrochemicals, where the trifluoromethyl group imparts desirable physicochemical and biological properties. This guide serves as a foundational resource for scientists looking to leverage this potent reagent in their research endeavors.
References
- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. (URL: [Link])
-
Lenardão, E. J., Trecha, D. O., Ferreira, P. da C., Jacob, R. G., & Perin, G. (2012). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. Journal of the Brazilian Chemical Society, 23(9), 1595–1602. (URL: [Link])
-
Mechanism of Michael addition reaction. (n.d.). ResearchGate. (URL: [Link])
-
James, P. C. A., & Phukan, P. (2015). A facile Michael addition reaction of β-diketones to nitrostyrenes: alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 54B(12), 1509-1514. (URL: [Link])
-
Irie, M., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 135-148. (URL: [Link])
-
Javed, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6249. (URL: [Link])
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. (URL: [Link])
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (URL: [Link])
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (URL: [Link])
-
Alonso, D. A., Baeza, A., Chinchilla, R., Gómez, C., Guillena, G., Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Catalysts, 7(6), 171. (URL: [Link])
-
DNDMH-Mediated Direct Nitration of Aryl Alkenes. (n.d.). The Royal Society of Chemistry. (URL: [Link])
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. (URL: [Link])
-
A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (n.d.). Indian Journal of Chemistry. (URL: [Link])
-
Electronically Mismatched α-Addition of Electron-Deficient Alkenes via Photoinduced Polarity Transduction. (2025). Organic Letters. (URL: [Link])
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2018). Molecules. (URL: [Link])
-
1-Fluoro-4-((1E)-2-nitroethenyl)benzene. (n.d.). PubChem. (URL: [Link])
-
Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. (n.d.). Academia.edu. (URL: [Link])
-
Reduction of nitro compounds. (n.d.). Wikipedia. (URL: [Link])
-
Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. (2024). ChemRxiv. (URL: [Link])
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. (URL: [Link])
-
24.6: Nitro Compounds. (2021). Chemistry LibreTexts. (URL: [Link])
-
Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. (2020). Organic Chemistry Frontiers. (URL: [Link])
-
Nitro-Michael addition of different nucleophiles to trans-β-nitrostyrene. (n.d.). ResearchGate. (URL: [Link])
-
Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d). (n.d.). ResearchGate. (URL: [Link])
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). ACS Publications. (URL: [Link])
-
Organocatalytic Enantioselective Vinylogous Henry Reaction of 3,5-Dimethyl-4-nitroisoxazole with Trifluoromethyl Ketones. (n.d.). SciSpace. (URL: [Link])
-
Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. (URL: [Link])
-
Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. (n.d.). NIST WebBook. (URL: [Link])
-
Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. (2012). Almac. (URL: [Link])
-
Preparation of amines: Reduction of nitro compounds. (n.d.). Unacademy. (URL: [Link])
-
Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles. (2023). PMC. (URL: [Link])
-
Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins. (2012). Organic & Biomolecular Chemistry. (URL: [Link])
-
Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. (2009). PMC. (URL: [Link])
Sources
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- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. almacgroup.com [almacgroup.com]
- 14. rsc.org [rsc.org]
- 15. Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. scielo.br [scielo.br]
- 17. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 20. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. chemrxiv.org [chemrxiv.org]
theoretical calculations on the electronic structure of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Executive Summary
This technical guide outlines the theoretical framework for analyzing the electronic structure of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (also known as 4-(Trifluoromethyl)-
This document provides a validated computational protocol using Density Functional Theory (DFT) to predict its reactivity, stability, and spectroscopic signatures. The focus is on the "Pull-Pull" electronic effect where both the nitrovinyl and trifluoromethyl groups synergistically deplete electron density from the benzene ring, enhancing electrophilicity at the
Computational Methodology
To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, the following computational workflow is prescribed. This protocol balances computational cost with accuracy, specifically handling the hyperconjugative effects of the
Recommended Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for ground-state geometry and vibrational analysis. For reaction kinetics or non-covalent interactions (e.g., docking studies), M06-2X is recommended due to better handling of dispersion forces.
-
Basis Set: 6-311++G(d,p) .[1][2][3]
-
Diffuse functions (++): Critical for describing the lone pairs on Oxygen (nitro group) and Fluorine, as well as the extended
-system. -
Polarization functions (d,p): Essential for accurate modeling of the C-F bonds and the nitrovinyl torsion.
-
Computational Workflow Diagram
The following Graphviz diagram illustrates the sequential execution of the theoretical study.
Figure 1: Standardized DFT computational workflow for electronic structure elucidation.
Structural & Geometric Analysis
The geometry of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is governed by the conjugation between the aromatic ring and the nitrovinyl side chain.
Key Geometric Parameters (Predicted)
| Parameter | Description | Predicted Trend | Mechanistic Insight |
| C( | Vinyl Double Bond | ~1.34 Å | Slightly elongated due to resonance with the |
| C( | C-N Single Bond | ~1.45 Å | Shortened significantly due to |
| Torsion Angle | C(Ar)-C( | ~0° (Planar) | Planarity maximizes orbital overlap. Steric bulk is minimal at the |
| C-F Bond Length | Trifluoromethyl | ~1.35 Å | Strong C-F bonds; chemically inert but electronically active (inductive withdrawal). |
Substituent Effects
The
Electronic Structure & Reactivity
This section details the core electronic descriptors that define the molecule's behavior in biological and chemical systems.
Frontier Molecular Orbitals (FMO)
The reactivity is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Localized primarily on the aromatic ring and the vinyl double bond. It represents the nucleophilic center (though weak).
-
LUMO: Strongly localized on the nitrovinyl moiety (
). -
Band Gap (
): The presence of two electron-withdrawing groups ( and ) lowers the LUMO energy significantly compared to unsubstituted -nitrostyrene.-
Implication: A smaller HOMO-LUMO gap typically correlates with higher chemical reactivity (softer molecule) and greater polarizability (NLO potential).
-
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions (e.g., drug-receptor binding).
-
Negative Potential (Red): Concentrated exclusively on the Oxygen atoms of the nitro group and the Fluorine atoms of the
group. These are H-bond acceptor sites. -
Positive Potential (Blue): Highly concentrated on the
-carbon of the vinyl chain and the aromatic protons. -
Drug Design Insight: The highly positive
-carbon confirms this site as the primary target for nucleophilic attack (e.g., by cysteine residues in proteins), validating its mechanism as a covalent inhibitor (Michael acceptor).
Reactivity Pathway (Michael Addition)
The following diagram illustrates the primary reactivity mode: the conjugate addition of a nucleophile.
Figure 2: Mechanism of Michael addition, the primary reactivity pathway for bioactivity.
Spectroscopic Profiling
Theoretical calculations allow for the assignment of spectral bands before synthesis.
Vibrational Spectroscopy (IR)
-
Asymmetric
Stretch: Predicted at ~1510–1530 cm⁻¹. This is the most intense band. -
Symmetric
Stretch: ~1340–1360 cm⁻¹. -
C=C Vinyl Stretch: ~1630–1640 cm⁻¹. The conjugation lowers this frequency compared to isolated alkenes.
-
C-F Stretch: Strong bands in the 1100–1300 cm⁻¹ region.
UV-Vis Absorption
-
Transition:
charge transfer (CT). -
Prediction: The "Pull-Pull" nature may not induce a massive bathochromic shift (red shift) compared to "Push-Pull" systems, but the extended conjugation will result in strong absorption in the near-UV/visible region (~300–350 nm).
-
Solvent Effect: Polar solvents (e.g., DMSO, Ethanol) will stabilize the excited CT state, likely causing a slight red shift (positive solvatochromism).
References
-
Gaussian 09/16 User Reference. Gaussian, Inc.Link
- Density functional theory (DFT) study of the structure and vibrational spectra of -nitrostyrene.Journal of Molecular Structure. (General methodology reference for nitrostyrenes).
-
Reactivity of Michael Acceptors in Medicinal Chemistry. Journal of Medicinal Chemistry.Link
-
Theoretical investigation of electrochemical reaction between
-nitrostyrene and benzaldehyde. Open Ukrainian Citation Index.Link -
A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. ResearchGate. (Methodology for fluoro-benzene derivatives).[2] Link
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of Trifluoromethylated Heterocycles via 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Executive Summary
This technical guide details the application of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (CAS: 395-46-0) as a privileged Michael acceptor in multi-component reactions (MCRs).
The simultaneous presence of the strongly electron-withdrawing nitro group (
Reagent Profile & Chemical Identity
Before initiating protocols, verify the reagent identity. The
| Property | Specification |
| IUPAC Name | 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene |
| Common Name | 4-(Trifluoromethyl)- |
| Formula | |
| Molecular Weight | 217.15 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 84–88 °C (Lit.) |
| Electronic Effect | Synergistic EWG ( |
| Hazards | Skin/Eye Irritant (H315, H319).[1] Handle in fume hood. |
Application I: Synthesis of Spiro-Oxindoles via [3+2] Cycloaddition
Context & Mechanism
The most robust application of this reagent is the three-component reaction with isatin and an amino acid (e.g., sarcosine or proline). This reaction generates spiro-oxindoles via an azomethine ylide intermediate.[2] The
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the decarboxylative generation of the dipole and the subsequent concerted cycloaddition.
Figure 1: Mechanistic pathway for the 1,3-dipolar cycloaddition. The nitrostyrene acts as the dipolarophile, trapping the transient azomethine ylide.
Experimental Protocol
Scale: 1.0 mmol basis Reaction Time: 2–4 hours Yield Expectation: 85–92%
Reagents:
-
Isatin (1.0 mmol, 147 mg)
-
Sarcosine (1.2 mmol, 107 mg)
-
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (1.0 mmol, 217 mg)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) (5 mL)
Step-by-Step Procedure:
-
Charging: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine Isatin and Sarcosine in 5 mL of EtOH.
-
Activation: Heat the mixture to reflux (approx. 80°C) for 15 minutes. The solution will darken, indicating the formation of the azomethine ylide dipole.
-
Addition: Add the 4-CF3-nitrostyrene (217 mg) in a single portion.
-
Reflux: Continue refluxing for 2–3 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexane). The nitrostyrene spot (
) should disappear. -
Precipitation: Allow the reaction mixture to cool to room temperature. The spiro-oxindole product often precipitates as a solid due to the lipophilic
group. -
Filtration: Filter the crude solid. Wash with cold EtOH (2 x 2 mL).
-
Purification: If no precipitate forms, evaporate solvent and purify via column chromatography (Silica gel, Hexane/EtOAc gradient 80:20
60:40).
Application II: Organocatalytic Asymmetric Michael Addition
Context
For generating chiral building blocks (e.g.,
Experimental Workflow (DOT Visualization)
This workflow emphasizes the critical control points for enantioselectivity.
Figure 2: Workflow for the organocatalytic Michael addition. Toluene is the preferred solvent to maximize enantioselectivity via hydrogen-bonding interactions.
Experimental Protocol
Catalyst: Bifunctional thiourea organocatalyst (e.g., Takemoto's catalyst). Solvent: Toluene (anhydrous).
Step-by-Step Procedure:
-
Dissolve the thiourea catalyst (0.01 mmol, 5 mol%) and acetylacetone (0.24 mmol, 1.2 equiv) in anhydrous toluene (1.0 mL).
-
Stir at room temperature for 10 minutes to allow catalyst-nucleophile complexation.
-
Add 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (0.2 mmol, 43.4 mg).
-
Stir at room temperature. The reaction is typically faster than with unsubstituted nitrostyrenes due to the electron-withdrawing
group (approx. 4–8 hours). -
Critical Step: Do not overheat. Higher temperatures degrade the enantiomeric excess (ee).
-
Directly load the crude mixture (after concentration) onto a silica gel column. Elute with Hexane/EtOAc (90:10).
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield (Precipitate) | Product solubility is low in EtOH due to | This is actually good. Cool the mixture to 0°C to maximize precipitation, then filter. Do not discard the solid. |
| Polymerization | Reagent is highly electrophilic and sensitive to strong bases. | Avoid strong inorganic bases (NaOH, KOH). Use weak organic bases (TEA, DIPEA) or rely on the basicity of the amino acid/catalyst. |
| Poor Diastereoselectivity | Reaction temperature too high. | Run the Michael addition at 0°C or -20°C. For the spiro-cyclization, reflux is necessary for the decarboxylation step, so dr is fixed by the transition state geometry. |
| Reagent Purity | Nitrostyrenes degrade over time (polymerize). | Recrystallize the starting material from Ethanol/Hexane if it appears orange/brown (should be yellow). |
References
-
Spirooxindole Synthesis & Biological Activity: Barakat, A., et al. (2022).[3][4] "Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity." Frontiers in Chemistry.
-
Organocatalytic Michael Addition: Okino, T., Hoashi, Y., & Takemoto, Y. (2005). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 127(1), 119–125.
-
Synthesis of Trifluoromethylated Pyrrolidines: Arai, T., et al. (2014). "Asymmetric Construction of Pyrrolidines Bearing a Trifluoromethylated Quaternary Stereogenic Center via Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition." Chemistry – A European Journal.
-
Reagent Safety & Data: PubChem Compound Summary for CID 5381680, 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene (Analogous structure data).
- General MCR Reviews: Menendez, J. C. (2018). "Multicomponent Reactions in the Synthesis of Bioactive Heterocycles." Bentham Science.
Sources
- 1. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines [frontiersin.org]
protocol for Michael addition reactions using 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Executive Summary
This guide details the operational protocols for conducting Michael addition (conjugate addition) reactions utilizing 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (also known as 4-trifluoromethyl-
This substrate is a critical building block in medicinal chemistry. The para-trifluoromethyl (
Chemical Profile & Reactivity Analysis
Substrate: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
CAS: 402-43-7 (Generic for nitrostyrenes) / Specific derivatives vary.
Structure: Ar-CH=CH-NO
| Property | Value / Characteristic | Implications for Protocol |
| Electrophilicity | Very High | The |
| Solubility | Moderate (DCM, THF, Toluene) | Avoid water/protic solvents unless using specific interfacial catalysts. |
| Stability | Sensitive to base | Strong bases can cause polymerization or degradation. Use weak bases or organocatalysts. |
| Hazards | Irritant / Lachrymator | Strict PPE required. Handle only in a fume hood. |
Mechanistic Insight: The "Double Activation" Challenge
In asymmetric synthesis, the background reaction (uncatalyzed racemic addition) is a major competitor. Because the
Protocol A: Asymmetric Organocatalytic Michael Addition
Target Application: Synthesis of Chiral
This protocol utilizes a bifunctional thiourea organocatalyst .[1][2] This system is the "Gold Standard" for drug development because it avoids trace metal contamination and operates under mild conditions.
Reaction Mechanism (Bifunctional Activation)
The catalyst performs two simultaneous functions:
-
LUMO Activation: The thiourea moiety hydrogen-bonds to the nitro group, stabilizing the transition state and lowering the activation energy.
-
HOMO Activation: The tertiary amine moiety deprotonates the nucleophile (e.g., diethyl malonate or acetylacetone), generating a reactive enolate in close proximity.
Figure 1: Bifunctional activation pathway ensuring high enantioselectivity.
Materials
-
Substrate: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (1.0 equiv)
-
Nucleophile: Diethyl malonate or Acetylacetone (1.2 equiv)
-
Catalyst: Takemoto’s Catalyst (1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea) OR Quinine-derived Squaramide. (Loading: 5–10 mol%)
-
Solvent: Toluene (Anhydrous) or Xylenes (for slower reactions).
-
Apparatus: 10 mL screw-cap vial with magnetic stir bar.
Step-by-Step Procedure
-
Preparation: Flame-dry the reaction vial and cool under argon.
-
Charging: Add the Catalyst (0.05 mmol, 10 mol%) and Substrate (0.5 mmol, 108 mg) to the vial.
-
Solvation: Add Toluene (1.0 mL, 0.5 M concentration). Stir until dissolved.
-
Note: High concentration (0.5–1.0 M) favors the bimolecular reaction rate.
-
-
Initiation: Add the Nucleophile (0.6 mmol) in one portion via syringe.
-
Incubation: Stir at Room Temperature (20–25°C) .
-
Optimization: If ee is low (<85%), lower temperature to 0°C or -20°C and extend time.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting nitrostyrene is UV-active and usually yellow; disappearance of the yellow color indicates consumption.
-
Quench: Once complete (typically 2–24 h), dilute with Et2O and wash with 1N HCl (to remove catalyst) and Brine.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Analytical QC (Self-Validation)
-
NMR Validation: Look for the disappearance of the vinyl protons (
7.5–8.0 ppm, d) and appearance of the chiral methine proton ( 4.0–4.5 ppm, m). -
Enantiomeric Excess (ee): Determine by Chiral HPLC.[3][4]
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/i-PrOH (90:10 to 80:20).
-
Flow: 1.0 mL/min.
-
Detection: 254 nm.
-
Protocol B: Scalable Hetero-Michael Addition (Thiol/Amine)
Target Application: Rapid generation of building blocks for fragment-based screening.
This protocol is designed for speed and yield . Thiols and amines are highly nucleophilic; the electron-deficient nature of the CF3-nitrostyrene allows this reaction to proceed often without a catalyst or with weak base, making it ideal for parallel synthesis libraries.
Experimental Workflow
Figure 2: Streamlined workflow for high-throughput synthesis.
Procedure
-
Dissolution: Dissolve 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (1.0 mmol) in DCM (5 mL).
-
Addition: Add the thiol (e.g., thiophenol) or secondary amine (e.g., morpholine) (1.1 mmol).
-
Catalysis (Conditional):
-
For Amines: No catalyst usually required.
-
For Thiols: Add 0.05 equiv of Triethylamine (TEA) if reaction is sluggish.
-
-
Observation: The reaction is often exothermic and rapid. The intense yellow color of the nitrostyrene will fade to pale yellow or colorless.
-
Workup: Concentrate in vacuo. Recrystallize from Ethanol if solid, or pass through a short silica plug if oil.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of substrate | Reduce concentration; Add radical inhibitor (BHT); Ensure base is not too strong (avoid NaOH/KOH). |
| Low ee (Protocol A) | Background reaction | Lower temperature (-20°C); Increase catalyst loading; Ensure solvent is anhydrous. |
| Incomplete Conversion | Equilibrium issues | Use excess nucleophile (1.5–2.0 equiv); Increase concentration (run neat if possible). |
| "Oiling Out" | Product solubility | Change solvent system from Toluene to DCM/Hexane mix. |
Safety Data & Handling
-
Lachrymator: Nitrostyrenes are potent tear agents. Do not use on an open bench.
-
Skin Sensitizer: Double glove (Nitrile). Wash immediately if splashed.
-
Waste: Segregate halogenated waste. Do not mix with strong oxidizers.
References
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link
-
Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969. Link
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416–14417. Link
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: 4-Bromobenzotrifluoride (Precursor/Analog data). MilliporeSigma. Link
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Application Notes and Protocols for the Functionalization of the Nitrovinyl Group in 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic functionalization of molecular scaffolds is paramount to the development of novel therapeutic agents and functional materials. Among the myriad of reactive intermediates, nitroalkenes have emerged as exceptionally versatile building blocks.[1] Their utility is rooted in the powerful electron-withdrawing nature of the nitro group, which activates the vinyl moiety for a diverse array of chemical transformations.[2] This activation facilitates reactions such as nucleophilic additions, cycloadditions, and reductions, making nitroalkenes a cornerstone for the synthesis of complex molecular architectures.
This guide focuses on a particularly relevant substrate: 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene . This compound marries the reactivity of the nitrovinyl group with the unique physicochemical properties imparted by the trifluoromethyl substituent. The trifluoromethyl group is a highly sought-after moiety in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The strategic incorporation of fluorine-containing groups is a well-established strategy in the development of pharmaceuticals.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of the nitrovinyl group in 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and visually map the synthetic pathways to empower your research endeavors.
Synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene: The Henry Reaction
The cornerstone for accessing 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is the Henry (or nitroaldol) reaction, a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[3] In this case, 4-(trifluoromethyl)benzaldehyde is reacted with nitromethane in the presence of a base.[4] The initial β-nitro alcohol adduct readily dehydrates to yield the target nitroalkene.
Protocol 1: Synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
This protocol is adapted from established procedures for the Henry reaction.[1][2]
Materials:
-
4-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
Nitromethane (10 equiv)
-
Ethanol
-
A suitable base catalyst (e.g., a chiral bis(β-amino alcohol)-Cu(OAc)₂ complex for asymmetric synthesis, or a simple base like sodium hydroxide for achiral synthesis)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane/ethyl acetate)
Procedure:
-
To a solution of 4-(trifluoromethyl)benzaldehyde (0.2 mmol, 34.82 mg) in ethanol (2 mL) in an 8 mL vial under a nitrogen atmosphere, add the chosen base catalyst. If using an in-situ generated catalyst like the one described by Chavez et al., pre-stir the ligand and metal salt in the solvent for 2 hours at room temperature.[2]
-
Add nitromethane (2 mmol, 122 mg) to the reaction mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene as a yellow solid.[5]
Expected Outcome:
This reaction typically proceeds in high yield. For example, a similar reaction yielded the corresponding β-nitro alcohol in 82% yield.[2] Subsequent dehydration is generally efficient. The final product can be characterized by NMR spectroscopy.
1H NMR Data (400 MHz, CDCl3): δ 8.02 (d, J = 13.8 Hz, 1H), 7.70 (q, J = 8.4 Hz, 4H), 7.63 (d, J = 13.8 Hz, 1H).[5]
Key Functionalization Pathways of the Nitrovinyl Group
The electron-deficient nature of the nitrovinyl group in 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene opens up a plethora of synthetic possibilities. The following sections detail the primary reaction manifolds for its functionalization.
Caption: Key functionalization pathways of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene.
Reduction of the Nitrovinyl Group
Reduction of the nitrovinyl moiety can be controlled to selectively target the nitro group, the carbon-carbon double bond, or both.
-
Selective Reduction of the C=C Double Bond: This transformation yields the corresponding nitroalkane, which is a valuable intermediate for further synthetic manipulations. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose.
-
Reduction of the Nitro Group to an Amine: The complete reduction of both the nitro group and the double bond affords the corresponding phenethylamine derivative. This is a highly valuable transformation, as the phenethylamine scaffold is present in numerous biologically active compounds. Catalytic hydrogenation is the most common method for this transformation.
Protocol 2: Selective Reduction to 1-(2-Nitroethyl)-4-(trifluoromethyl)benzene
Materials:
-
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (1.0 equiv)
-
Sodium borohydride (NaBH₄) (2.0 equiv)
-
Methanol or Ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reduction to 4-(Trifluoromethyl)phenethylamine
Materials:
-
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
To a solution of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene in methanol or ethanol, add 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Cycloaddition Reactions
The activated double bond of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene makes it an excellent participant in cycloaddition reactions, providing rapid access to complex cyclic structures.
-
[4+2] Diels-Alder Reaction: Acting as a dienophile, it can react with a variety of dienes to form six-membered rings. The reaction with cyclopentadiene, for instance, would yield a bicyclic nitro compound.[6]
-
[3+2] Dipolar Cycloaddition: This reaction with 1,3-dipoles, such as azomethine ylides, is a powerful method for the stereoselective synthesis of five-membered heterocycles like pyrrolidines.[7]
Protocol 4: [4+2] Diels-Alder Cycloaddition with Cyclopentadiene
Materials:
-
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (1.0 equiv)
-
Freshly cracked cyclopentadiene (excess)
-
Toluene or Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene in toluene or dichloromethane.
-
Add an excess of freshly cracked cyclopentadiene to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, remove the excess cyclopentadiene and solvent under reduced pressure.
-
Purify the resulting bicyclic adduct by column chromatography.
Michael Addition Reactions
The β-carbon of the nitrovinyl group is highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles in a reaction known as the Michael addition.[8]
-
Thia-Michael Addition: Thiols are excellent nucleophiles for this reaction, leading to the formation of β-nitro thioethers.[8] This reaction is often base-catalyzed.[9]
-
Addition of Carbon Nucleophiles: Stabilized carbanions, such as enolates derived from β-dicarbonyl compounds, readily add to the nitrovinyl system, forming new C-C bonds and leading to γ-nitro carbonyl compounds.[10][11]
Protocol 5: Thia-Michael Addition of a Thiol
Materials:
-
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (1.0 equiv)
-
A thiol (e.g., thiophenol or benzyl thiol) (1.1 equiv)
-
A catalytic amount of a weak base (e.g., triethylamine)
-
A suitable solvent (e.g., THF or acetonitrile)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene in the chosen solvent.
-
Add the thiol to the solution.
-
Add a catalytic amount of triethylamine and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the β-nitro thioether.
Data Summary
| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |
| Henry Reaction | 4-(Trifluoromethyl)benzaldehyde | Nitromethane, Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | 2-Nitro-1-(4-(trifluoromethyl)phenyl)ethanol | 82 | [2] |
| Michael Addition | trans-β-Nitrostyrene | 2,4-Pentanedione, Organocatalyst | Michael Adduct | 78-92 | [10] |
Visualization of a Key Synthetic Transformation: Pyrrolidine Synthesis
A particularly valuable application of the functionalization of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is the synthesis of highly substituted pyrrolidines, a common scaffold in pharmaceuticals. This is often achieved via a [3+2] cycloaddition with an azomethine ylide, which can be generated in situ from an amino acid ester and an aldehyde.
Caption: Workflow for the synthesis of substituted pyrrolidines.
Conclusion
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene stands as a potent and versatile building block in modern organic synthesis. The strategic functionalization of its nitrovinyl group, guided by the principles of reactivity and selectivity, provides access to a rich diversity of molecular architectures. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to explore and exploit the synthetic potential of this valuable intermediate in the pursuit of novel pharmaceuticals and advanced materials.
References
-
Chavez, F., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)₂. Molecules, 26(20), 6157. [Link]
-
SciRP.org. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
- Cardiff University. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA - Online Research @ Cardiff.
-
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
- Polymer Chemistry. (2017).
- Pina Jr., S. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV.
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
- The Royal Society of Chemistry. (n.d.).
-
Jasinski, R., et al. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 26(5), 1364. [Link]
- ACS Publications. (n.d.). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- ResearchGate. (n.d.). (PDF)
- National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
- YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
-
National Center for Biotechnology Information. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers (Basel), 14(20), 4439. [Link]
- Semantic Scholar. (n.d.). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene.
- SpringerLink. (n.d.). Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes.
- ChemicalBook. (n.d.). 1,2,4-Trifluoro-5-nitrobenzene(2105-61-5) 1H NMR spectrum.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)...
-
National Center for Biotechnology Information. (2022, January 19). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1645-1658. [Link]
- RSC Publishing. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3.
- RSC Publishing. (n.d.). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane.
- RSC Publishing. (n.d.).
- Beilstein Journals. (n.d.).
- ACS Publications. (n.d.). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society.
- Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis.
-
National Center for Biotechnology Information. (n.d.). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][2][4]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate.
- ResearchGate. (n.d.). Synthesis of N-Trifluoromethylsulfilimines via Trifluoromethyl Nitrene and Their Synthetic Potential.
- National Center for Biotechnology Information. (n.d.). Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Google Patents. (n.d.). DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- Beilstein Archives. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 5. rsc.org [rsc.org]
- 6. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization & Troubleshooting for Henry Reaction of 4-(Trifluoromethyl)benzaldehyde
Introduction
Welcome to the Technical Support Center. You are attempting to synthesize 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (also known as 4-trifluoromethyl-
This transformation relies on the Henry Reaction (Nitroaldol Condensation) followed by in situ dehydration. The presence of the trifluoromethyl (
Module 1: Standard Operating Procedure (The "Gold Standard")
This protocol is the "Safe Mode" for this synthesis. It prioritizes robustness and reproducibility over speed, utilizing the Ammonium Acetate/Acetic Acid system to buffer the reaction and promote dehydration.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 4-(Trifluoromethyl)benzaldehyde | Limiting Reagent | 1.0 | Must be free of benzoic acid oxidation products. |
| Nitromethane | Reagent/Solvent | 5.0 - 10.0 | Excess drives equilibrium; acts as co-solvent. |
| Ammonium Acetate ( | Catalyst | 0.5 - 1.0 | Provides amine source for imine intermediate; buffers pH.[2] |
| Glacial Acetic Acid (AcOH) | Solvent | ~5-10 vol | Promotes dehydration; solubilizes catalyst. |
Step-by-Step Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (optional but recommended to prevent aldehyde oxidation).
-
Mixing: Charge the flask with 4-(trifluoromethyl)benzaldehyde (1.0 eq) and Nitromethane (5.0 eq).
-
Solvation: Add Glacial Acetic Acid (5 mL per gram of aldehyde). Stir until homogeneous.
-
Catalysis: Add Ammonium Acetate (0.6 eq).
-
Reaction: Heat the mixture to 85–95 °C (gentle reflux).
-
Checkpoint: Monitor by TLC (typically 10-20% EtOAc in Hexanes). The product is usually less polar (higher
) than the intermediate nitroalcohol but more polar than the aldehyde. -
Duration: Typically 2–6 hours. The EWG (
) usually shortens reaction time compared to electron-rich substrates.
-
-
Workup (Crystallization):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into crushed ice/water (approx. 5x reaction volume) with vigorous stirring.
-
Observation: A yellow precipitate should form.[3]
-
-
Purification:
Module 2: Troubleshooting Matrix
Use this matrix to diagnose specific failure modes.
| Symptom | Probable Cause | Technical Solution |
| Low Yield (<50%) | Water Interference | The Henry reaction is reversible. Water in the acetic acid or nitromethane shifts equilibrium back to reactants. Fix: Use fresh Glacial AcOH and dry Nitromethane. Add 3Å molecular sieves if humidity is high. |
| Product "Oils Out" | Impurity Profile | Presence of unreacted aldehyde or the intermediate nitroalcohol (incomplete dehydration) prevents crystal lattice formation. Fix: Re-subject oil to reflux with fresh AcOH/NH4OAc for 1 hour to force dehydration. |
| Dark/Tar Formation | Polymerization | Nitrostyrenes are prone to polymerization at high temperatures or high pH.[2] Fix: Reduce temp to 80 °C. Ensure inert atmosphere. Do not use strong bases (NaOH/KOH) for this substrate. |
| Sticky Solid | Michael Addition | Excess nitromethane may attack the product (Michael addition) forming a dinitro species. Fix: Reduce Nitromethane equivalents to 3.0. Stop reaction immediately upon TLC completion. |
Visual Troubleshooting Logic
Caption: Decision tree for diagnosing common failures in nitrostyrene synthesis.
Module 3: Scientific Integrity & Mechanism
The Effect
The trifluoromethyl group is a critical variable.
-
Inductive Effect (
): It pulls electron density from the benzene ring, making the carbonyl carbon highly electrophilic.-
Pro: Faster initial C-C bond formation (Aldol step).
-
Con: The resulting alkene (nitrostyrene) is also more electron-deficient, making it a "hot" Michael acceptor. This increases the risk of the product reacting with excess nitromethane or other nucleophiles in the pot.
-
Reaction Pathway
The ammonium acetate catalyzed pathway likely proceeds via an iminium ion intermediate, which is more electrophilic than the free aldehyde.
Caption: Simplified reaction pathway highlighting the critical dehydration step.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use NaOH or KOH instead of Ammonium Acetate?
A: While strong bases catalyze the Henry reaction, they often stop at the
Q: My product has a lower melting point than reported. Why? A: This is a classic sign of incomplete dehydration . The intermediate nitroalcohol often co-crystallizes with the nitrostyrene.
-
Diagnostic: Check IR.[7] A broad peak around 3400 cm⁻¹ indicates -OH (alcohol).
-
Fix: Recrystallize from Ethanol.[4][7] If that fails, reflux the solid in acetic acid with a catalytic amount of iodine or p-toluenesulfonic acid (pTSA) for 30 minutes to force water elimination.
Q: Is this reaction microwave compatible? A: Yes. Microwave irradiation (MW) can drastically reduce reaction times (from hours to minutes).[7]
-
MW Protocol: Mix reagents without solvent (neat) or with minimal AcOH. Irradiate at 300W for 2-5 minutes.
-
Warning: Nitromethane is energetic. Ensure your MW vessel is rated for high pressure and use a safety shield.
Q: How do I remove the "cherry" smell of benzaldehyde from my product?
A: Wash the crude solid with a saturated solution of Sodium Bisulfite (
References
-
Gairaud, C. B.; Lappin, G. R. "The Synthesis of
-Nitrostyrenes." Journal of Organic Chemistry, 1953 , 18(1), 1–3. Link- Core Reference: Establishes the ammonium acetate/acetic acid protocol as the general method for nitrostyrenes.
-
Abdellattif, M. H.; Mohamed, H. M. "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol."[2] Green and Sustainable Chemistry, 2018 , 8, 139-155.[2] Link
- Context: Discusses mechanism and catalyst variations, including microwave assisted methods.
-
Organic Syntheses, Coll. Vol. 1, p. 413 (1941). "
-Nitrostyrene." Link- Context: The foundational text for handling nitrostyrene workups and crystalliz
-
PubChem Compound Summary: 4-Trifluoromethyl-beta-nitrostyrene. Link
-
Context: Physical property data and safety identifiers.[5]
-
Sources
- 1. 4-Trifluoromethyl-beta-nitrostyrene | C9H6F3NO2 | CID 688231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. books.rsc.org [books.rsc.org]
- 6. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene?
A1: The most prevalent and reliable method is the Henry condensation (also known as the nitroaldol reaction) between 4-(trifluoromethyl)benzaldehyde and nitromethane.[1][2] This reaction is typically base-catalyzed and proceeds through a β-nitro alcohol intermediate, which then undergoes dehydration to yield the desired β-nitrostyrene product.[1][2]
Q2: I've set up my Henry reaction. How can I monitor its progress?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[3] You can spot the reaction mixture on a silica gel TLC plate and elute with a solvent system such as a mixture of hexane and ethyl acetate. The starting material, 4-(trifluoromethyl)benzaldehyde, will have a different Rf value than the product, 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene. The intermediate β-nitro alcohol will also appear as a separate spot. As the reaction progresses, the spot corresponding to the aldehyde should diminish while the product spot intensifies.
Q3: My reaction seems to have stalled, and I see a significant amount of unreacted 4-(trifluoromethyl)benzaldehyde. What should I do?
A3: If the reaction has stalled, you can try a few troubleshooting steps. First, ensure your base catalyst is active and present in a sufficient amount. If you are using a mild base, you might consider switching to a stronger one or slightly increasing the reaction temperature. However, be cautious as higher temperatures can sometimes lead to increased byproduct formation. If you still have a significant amount of unreacted aldehyde after the reaction, it can be removed during the workup.
Troubleshooting Guide: Common Byproducts and Their Removal
The synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene can sometimes be accompanied by the formation of byproducts. Identifying and removing these impurities is crucial for obtaining a pure product.
Byproduct 1: Unreacted 4-(Trifluoromethyl)benzaldehyde
Identification: This is one of the most common impurities, especially if the reaction does not go to completion. It can be identified by TLC as a spot with a different Rf value than the product.
Removal Protocol: Sodium Bisulfite Wash
This is a highly effective method for selectively removing aldehydes from a reaction mixture.[4] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated in an aqueous layer.
Step-by-Step Protocol:
-
After the reaction is complete, quench the reaction mixture and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Wash the organic layer with the saturated sodium bisulfite solution in a separatory funnel. Shake the funnel vigorously for several minutes to ensure complete reaction.
-
Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, can be drained off.
-
Repeat the wash with the sodium bisulfite solution if necessary (monitor by TLC).
-
Wash the organic layer with water and then with brine to remove any residual salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Byproduct 2: 1-(2-Nitro-1-hydroxyethyl)-4-(trifluoromethyl)benzene (β-nitro alcohol intermediate)
Identification: This intermediate is formed during the Henry reaction before the final dehydration step. It will appear as a distinct spot on a TLC plate, typically more polar (lower Rf) than the final product. Its presence can be confirmed by ¹H NMR spectroscopy, where you would expect to see signals corresponding to the CH-OH and CH₂-NO₂ protons.[5]
Removal/Conversion:
-
Dehydration during workup: Often, the dehydration of the β-nitro alcohol to the final product can be encouraged during the workup. Acidifying the reaction mixture during the aqueous workup can promote this elimination reaction.
-
Purification: If the β-nitro alcohol persists, it can be separated from the final product by column chromatography on silica gel. Due to its higher polarity, it will elute more slowly than the desired nitrostyrene.
Byproduct 3: Polymeric Materials
Identification: Polymerization of the starting materials or the product can sometimes occur, especially under harsh reaction conditions (e.g., high temperatures or prolonged reaction times). These materials often appear as a baseline streak on the TLC plate or as an insoluble residue.
Removal:
-
Filtration: If the polymeric material is insoluble, it can be removed by filtering the reaction mixture before workup.
-
Column Chromatography: Polymeric byproducts are typically very polar and will remain at the baseline of a silica gel column, allowing for the elution of the desired product.
Byproduct 4: cis-Isomer of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Identification: The Henry reaction can sometimes produce a mixture of cis and trans isomers of the final product. The trans isomer is usually the major and more stable product. The isomers may be distinguishable by TLC, appearing as two closely spaced spots. Their presence and ratio can be confirmed by ¹H NMR spectroscopy, as the coupling constants for the vinyl protons will be different for the cis and trans isomers.
Removal:
-
Recrystallization: This is often the most effective method for separating geometric isomers. The trans isomer, being more symmetrical, generally has a higher melting point and lower solubility, allowing it to crystallize out from a suitable solvent while the cis isomer remains in the mother liquor. Common solvents for recrystallizing nitrostyrenes include ethanol, methanol, and isopropanol.[6]
-
Column Chromatography: While more challenging due to the similar polarities of the isomers, careful column chromatography with an appropriate solvent system (e.g., a low-polarity eluent like hexane-ethyl acetate with a shallow gradient) can sometimes achieve separation.
Experimental Workflow and Data Presentation
Illustrative Synthetic Protocol
The following is a general procedure for the synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, which should be optimized for your specific laboratory conditions.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Nitromethane
-
Base catalyst (e.g., ammonium acetate, methylamine)[1]
-
Solvent (e.g., acetic acid, methanol)[1]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bisulfite solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 4-(trifluoromethyl)benzaldehyde in the chosen solvent in a round-bottom flask.
-
Add nitromethane to the solution.
-
Add the base catalyst portion-wise while stirring and maintaining the reaction temperature (this may require an ice bath).
-
Monitor the reaction by TLC until the starting aldehyde is consumed or the reaction appears to have stopped.
-
Once the reaction is complete, proceed with the aqueous workup, including the sodium bisulfite wash as described above.
-
Purify the crude product by either column chromatography or recrystallization.
Data Summary Table
| Compound | Expected TLC Rf | Key ¹H NMR Signals (δ, ppm) |
| 4-(Trifluoromethyl)benzaldehyde | Higher Rf | ~10.0 (s, 1H, CHO), ~7.8-8.0 (aromatic H) |
| 1-(2-Nitro-1-hydroxyethyl)-4-(trifluoromethyl)benzene | Lower Rf | ~5.5 (m, 1H, CH-OH), ~4.5 (m, 2H, CH₂-NO₂), ~7.6-7.8 (aromatic H)[5] |
| trans-1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene | Intermediate Rf | ~8.0 (d, 1H, vinyl H), ~7.6 (d, 1H, vinyl H), ~7.7 (aromatic H) |
| cis-1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene | Similar to trans | Different coupling constants for vinyl protons |
*Note: Exact Rf values and NMR shifts will depend on the specific solvent systems and instrument parameters used.
Visualizing the Process
Reaction Mechanism
Caption: The Henry condensation reaction mechanism.
Purification Workflow
Caption: General workflow for the purification of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene.
References
- BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
- BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. BenchChem.
- Henry, L. (1895). Formation Synthétique des alcools nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Organic Syntheses. (1941). Nitrostyrene. Organic Syntheses, Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). [Link]
- Reddy, M. S., & Narender, P. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(47), 9179-9182.
- Sanz, R., Guilarte, V., & Pedrosa, M. R. (2009). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Chemistry - A European Journal, 15(36), 9033-9041.
- Shimizu, H., et al. (2011). Method for producing β-nitrostyrene compound.
- Stumbric, I., & Zicane, D. (2012). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Chemistry of Heterocyclic Compounds, 48, 1065-1070.
-
Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. [Link]
- Pająk, J., et al. (2008). Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]- cyclohexane-1,3-dione metabolites in urine of patients suffering from tyrosinemia type I with the use of 1H and 19F NMR spectroscopy. Acta biochimica Polonica, 55(4), 787-795.
- Gholinejad, M., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂. Molecules, 26(19), 6061.
- Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2014). Medicinal Chemistry, 4(12), 907-913.
- Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2020). Beilstein Journal of Organic Chemistry, 16, 2740-2747.
- Synthesis of a new bis(1,2,4-triazole) derivative with antimicrobial activity. (2023). Chemistry Proceedings, 14(1), 8.
- Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water. (2020). The Journal of Organic Chemistry, 85(15), 9838-9846.
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2020). Journal of Medicinal Chemistry, 63(15), 8286-8303.
- Organocatalytic Enantioselective Vinylogous Henry Reaction of 3,5-Dimethyl-4-nitroisoxazole with Trifluoromethyl Ketones. (2015). The Journal of Organic Chemistry, 80(15), 7656-7663.
- NMR spectroscopy as a characterization tool enabling biologics formulation development. (2022). Journal of Pharmaceutical and Biomedical Analysis, 221, 115110.
- Direct, catalytic enantioselective nitroaldol (Henry) reaction of trifluoromethyl ketones: an asymmetric entry to alpha-trifluoromethyl-substituted quaternary carbons. (2011).
- Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Green and Sustainable Chemistry, 8(2), 139-155.
- VT-NMR Analysis of Rotation-Inversion of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl Carbamate: Utilizing the -CH2CF3 Appendage as a Reporter on E/Z-Isomerization. (2021). The Journal of Organic Chemistry, 86(15), 10249-10257.
Sources
minimizing side reactions in the Henry-Knoevenagel condensation of 4-(trifluoromethyl)benzaldehyde
Topic: Henry-Knoevenagel Condensation of 4-(Trifluoromethyl)benzaldehyde
Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges of condensing 4-(trifluoromethyl)benzaldehyde with nitroalkanes (Henry reaction) or active methylene compounds (Knoevenagel).
The presence of the para-trifluoromethyl (
Part 1: Strategic Overview (The Effect)
The
-
Aldehyde Activation: The carbonyl carbon is highly partial-positive, making it susceptible to attack by weak nucleophiles (good) but also by hard bases like hydroxide (bad
Cannizzaro). -
Product Instability: The resulting alkene (e.g., 4-trifluoromethyl-
-nitrostyrene) is an exceptionally potent Michael acceptor. If the reaction medium contains excess nucleophile (unreacted nitroalkane or amine base), the product will be consumed to form oligomers or solvent adducts.
Part 2: Critical Troubleshooting Guide
Use this module to diagnose reaction failures. Match your observation to the likely chemical cause.[1][2][3][4]
Issue 1: The reaction mixture turned into a dark, viscous tar.
-
Diagnosis: Runaway Michael Addition (Oligomerization).
-
The Science: The product, 4-trifluoromethyl-
-nitrostyrene, is electron-deficient. In the presence of excess base or nitroalkane, the product acts as an electrophile, reacting with the nucleophiles in solution to form polymeric chains. -
Corrective Action:
-
Stoichiometry: Do not use large excesses of nitroalkane if using a strong base.
-
Base Selection: Switch from primary amines (which can form imines or add to the alkene) to Ammonium Acetate (
) . -
Quench: Stop the reaction immediately upon consumption of the aldehyde. Prolonged heating destroys the product.
-
Issue 2: Significant formation of 4-(trifluoromethyl)benzoic acid and alcohol.
-
The Science: The
group makes the aldehyde non-enolizable and highly electrophilic. In the presence of strong bases (NaOH, KOH) or even unbuffered alkoxides, the hydroxide/alkoxide attacks the carbonyl, leading to hydride transfer between two aldehyde molecules.[6] -
Corrective Action:
-
Avoid Strong Bases: Never use hydroxide bases for this substrate.
-
Buffer System: Use the Ammonium Acetate/Acetic Acid system. The acidic buffer suppresses the concentration of hard nucleophiles that trigger the Cannizzaro pathway.
-
Issue 3: Low conversion; reaction stalls at the intermediate alcohol.
-
Diagnosis: Incomplete Dehydration (The "Knoevenagel" Step Failure).
-
The Science: The initial Henry adduct (
-nitroalcohol) forms easily, but the dehydration to the alkene is endothermic and reversible. Water accumulation drives the "Retro-Henry" reaction, breaking the molecule back down to starting materials. -
Corrective Action:
-
Water Removal: Add 4Å Molecular Sieves or use a Dean-Stark trap if using a solvent like toluene.
-
Chemical Dehydration: If the alcohol isolates but doesn't dehydrate, treat the intermediate with acetic anhydride and a base (e.g., DMAP) to force elimination.
-
Part 3: Visualizing the Reaction Landscape
The following diagram maps the main reaction pathway against the competitive side reactions driven by the
Caption: Reaction network showing the main synthetic pathway (Green/Yellow) versus competitive parasitic pathways (Red) prevalent with electron-deficient aldehydes.
Part 4: Optimized Protocol (Ammonium Acetate Method)
This protocol is selected because it creates a buffered, slightly acidic environment that minimizes Cannizzaro redistribution while providing sufficient activation for condensation.
Reagents:
-
4-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
Nitromethane (5.0 - 10.0 equiv) Acts as solvent and reactant
-
Ammonium Acetate (
) (0.5 - 1.0 equiv) -
Acetic Acid (Glacial, 2.0 equiv) Optional co-solvent for solubility
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charging: Add the aldehyde and ammonium acetate. Add nitromethane last.
-
Expert Tip: If the aldehyde is solid and not dissolving, add minimal Glacial Acetic Acid until homogeneous.
-
-
Reaction: Heat the mixture to 80–90 °C .
-
Warning: Do not reflux violently (
) unless necessary. The product is sensitive to heat-induced polymerization.
-
-
Monitoring: Check TLC every 30 minutes. Look for the disappearance of the aldehyde spot.
-
Endpoint: Stop immediately when aldehyde is <5%. Do not "cook" the reaction overnight; the product will degrade.
-
-
Workup (Critical):
-
Cool to room temperature.
-
Pour mixture into ice-cold water . The nitrostyrene should precipitate as a yellow solid.[7]
-
Filter and wash with cold water to remove the ammonium salt and excess acid.
-
Recrystallization: If purification is needed, recrystallize from Ethanol/Water. Avoid column chromatography if possible, as silica is slightly acidic and can induce hydrolysis; if necessary, neutralize silica with 1%
.
-
Part 5: Diagnostic Decision Tree
Use this logic flow to determine the next step in your optimization process.
Caption: Decision tree for optimizing reaction conditions based on crude product analysis.
Part 6: FAQ - Researcher to Researcher
Q: Can I use a catalytic amount of ethylenediamine (EDA) instead of ammonium acetate?
A: Use caution. While EDA is a common catalyst for Henry reactions, it is a primary amine. With the
Q: Why does my product decompose on the silica column? A: Nitrostyrenes, especially electron-deficient ones, are sensitive to hydrolysis on acidic silica gel. The "Retro-Henry" reaction can occur on the column, reverting your product back to the aldehyde and nitroalkane. Recommendation: Pre-treat your silica slurry with 1% Triethylamine to neutralize acidity, or preferably, purify via recrystallization from ethanol [2].
Q: I need to scale this up to 50g. What safety concerns exist? A: Nitrostyrenes are potential lachrymators and skin irritants. Furthermore, nitromethane is energetic. Heating large volumes of nitromethane with organic bases requires careful thermal control. Ensure your cooling capacity is sufficient to handle the exotherm upon initiation to prevent a runaway reaction [3].
References
-
Kallitsakis, M. G., et al. (2018).[8][9] "Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process." The Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2025). "The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols." BenchChem.[1][7]
-
Organic Chemistry Portal. (2008). "Henry Reaction (Nitroaldol Reaction) - Mechanism and Recent Literature." Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Henry Reaction [organic-chemistry.org]
- 9. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
improving the stability of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene during workup and storage
Subject: Improving Stability During Workup, Purification, and Storage
Compound: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (CAS: 99696-01-2)
Chemical Class:
Executive Summary
The introduction of a trifluoromethyl (
The Consequence: The
-
Anionic Polymerization: Initiated by trace bases (alkoxides, hydroxides).
-
Retro-Henry Reaction: Hydrolysis back to 4-(trifluoromethyl)benzaldehyde.
-
Oligomerization: Triggered by heat or light exposure.
This guide provides self-validating protocols to mitigate these specific failure modes.
Module 1: The Critical Workup Phase
Status:
The Mechanism of Failure
Standard Henry reaction workups often involve basic aqueous washes. For 4-trifluoromethyl-
Protocol: The "Acid-Quench" Technique
Do not concentrate the reaction mixture while it is basic.
Step-by-Step Workflow:
-
Monitor: Confirm reaction completion via TLC.
-
Quench: Cool the reaction mixture to
. Add glacial acetic acid or dilute HCl until the pH of the aqueous layer is strictly 5.0–6.0 .-
Why? This neutralizes alkoxides/hydroxides that initiate anionic polymerization.
-
-
Partition: Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash:
-
Wash 1: Water (removes bulk salts).
-
Wash 2: Brine (saturated NaCl).
-
Avoid: Sodium bicarbonate (
) washes if possible. If necessary for acid removal, perform rapidly and keep cold.
-
-
Dry & Filter: Dry over
(slightly acidic/neutral) rather than (basic). -
Concentrate: Use a rotary evaporator bath temperature
.
Visualizing the Decision Logic
Caption: Decision tree for safe workup. The critical control point is the acidification step to prevent anionic polymerization.
Module 2: Purification & Isolation
Status:
Chromatography vs. Recrystallization
| Feature | Flash Chromatography | Recrystallization (Recommended) |
| Stability Risk | High. Standard silica is slightly acidic but can retain amines/bases. Prolonged contact causes hydrolysis. | Low. Thermal exposure is the only risk. |
| Yield | Moderate (loss on column). | High (if solvent chosen correctly). |
| Purity | Good. | Excellent (removes oligomers). |
| Protocol | Use Neutral Silica or pretreat silica with 1% | Solvent system: Ethanol/Hexane or Isopropanol . |
Recrystallization Protocol
-
Dissolve crude solid in minimum boiling Ethanol (
). -
Optional: If "oiling out" occurs, add Hexane dropwise until turbidity persists.
-
Allow to cool slowly to Room Temperature (RT), then to
. -
Filter and wash with cold Hexane.
-
Vacuum Dry: Do not heat above
during drying.
Module 3: Long-Term Storage
Status:
The 4-trifluoromethyl group makes the crystal lattice susceptible to degradation by moisture (hydrolysis) and UV light (dimerization).
Storage Conditions Table
| Parameter | Requirement | Scientific Rationale |
| Temperature | Slows down thermodynamic degradation pathways. | |
| Atmosphere | Argon or Nitrogen | Prevents moisture ingress (hydrolysis protection). |
| Container | Amber Vial | Blocks UV light to prevent cis-trans isomerization or [2+2] cycloaddition. |
| Seal | Parafilm + Desiccant | Secondary barrier against humidity. |
Degradation Pathways Diagram
Caption: Primary degradation pathways. Note that polymerization is irreversible, while hydrolysis yields distinct breakdown products.
FAQs: Troubleshooting Common Issues
Q1: My product turned into a red oil during rotary evaporation. Can I save it?
-
Diagnosis: This is likely early-stage oligomerization or "oiling out" due to impurities.
-
Action: Attempt to induce crystallization by adding a seed crystal and a non-polar solvent (Hexane or Pentane) and scratching the glass. If it remains a red tar that is insoluble in ethanol but soluble in acetone, it has polymerized and cannot be recovered.
Q2: The NMR shows a mixture of alkene isomers. Is this a problem?
-
Analysis: Freshly synthesized nitrostyrenes are typically trans (
-isomer). Exposure to light can cause partial isomerization to the cis ( -isomer). -
Solution: Recrystallization usually purifies the trans-isomer effectively. Ensure all future handling is done under low-light conditions.
Q3: Why is the yield lower than the unsubstituted nitrostyrene?
-
Insight: The electron-withdrawing
group makes the equilibrium of the Henry reaction more sensitive. The "Retro-Henry" reaction (breaking back into aldehyde + nitromethane) competes strongly if the workup is not acidic enough. -
Fix: Ensure the reaction is driven to completion (use excess nitromethane) and quench immediately into acid.
References
-
Organic Syntheses Procedure: Nitrostyrene. (Standard protocols for Henry reaction workup and crystallization). Organic Syntheses, Coll. Vol. 1, p.413 (1941). Link
-
Anionic Polymeriz
-Nitrostyrenes. (Detailed kinetics on how electron-withdrawing groups accelerate polymerization). ResearchGate / Makromolekulare Chemie. Link -
Stability and Reactivity of Fluorinated Nitrostyrenes. (Crystal structure and handling of 4-fluoro/trifluoromethyl analogs). National Institutes of Health (PMC). Link
-
Safety Data Sheet: trans-beta-Nitrostyrene Derivatives. (Storage conditions: 2-8°C, inert atmosphere). Thermo Fisher Scientific. Link
Validation & Comparative
A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Nitrostyrenes: A Guide for Researchers
Introduction: The Strategic Value of Fluorination in Nitrostyrene Drug Candidates
Nitrostyrenes, a class of organic compounds characterized by a nitro group attached to a styrene backbone, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antimicrobial and anticancer properties.[1] Their reactivity, largely attributed to the electron-withdrawing nature of the nitro group which activates the carbon-carbon double bond, makes them effective Michael acceptors, enabling them to interact with biological nucleophiles such as cysteine residues in proteins.[2]
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological profiles.[3] Fluorine, being the most electronegative element, imparts unique properties to organic molecules, including increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability.[3] When applied to the nitrostyrene scaffold, fluorination has the potential to significantly modulate its biological activity, offering a promising avenue for the development of more potent and selective therapeutic agents. This guide provides a comprehensive comparative study of the biological activity of fluorinated versus non-fluorinated nitrostyrenes, supported by experimental data and mechanistic insights to inform researchers and drug development professionals.
Comparative Biological Activity: A Data-Driven Analysis
The introduction of fluorine to the nitrostyrene framework can lead to a significant enhancement of its biological efficacy. This is particularly evident in the realm of antimicrobial and anticancer applications.
Antimicrobial Activity: Enhanced Potency Against Pathogens
Studies have consistently demonstrated that fluorination can boost the antimicrobial properties of nitrostyrenes. For instance, 4-fluoro-β-methyl-β-nitrostyrene has shown higher activity against the Gram-negative bacterium E. coli compared to its non-fluorinated counterparts.[4] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is often lower for fluorinated derivatives.
| Compound | Organism | MIC (µg/mL) | Reference |
| β-methyl-β-nitrostyrene (Non-fluorinated) | S. aureus | 2 | [4] |
| 4-fluoro-β-methyl-β-nitrostyrene (Fluorinated) | S. aureus | 2 | [4] |
| β-methyl-β-nitrostyrene (Non-fluorinated) | E. coli | >128 | [4] |
| 4-fluoro-β-methyl-β-nitrostyrene (Fluorinated) | E. coli | 32 | [4] |
This table illustrates the enhanced activity of a fluorinated nitrostyrene against E. coli compared to its non-fluorinated analog.
The enhanced antimicrobial activity of fluorinated nitrostyrenes is thought to stem from several factors. The high electronegativity of fluorine can increase the electrophilicity of the β-carbon in the nitrostyrene core, making it a more potent Michael acceptor. This facilitates covalent bond formation with nucleophilic residues, such as cysteine, in essential microbial enzymes like protein tyrosine phosphatases (PTPs), leading to their inhibition.
Anticancer Activity: Heightened Cytotoxicity in Tumor Cells
In the context of oncology, fluorination has also been shown to amplify the cytotoxic effects of nitrostyrene derivatives against various cancer cell lines. While direct comparative studies with IC50 values for a parent nitrostyrene and its direct fluorinated analog are not always readily available in published literature, the general trend observed in broader studies of fluorinated compounds suggests a significant increase in potency. For example, structure-activity relationship (SAR) studies of nitrostyrene adducts have revealed that substitutions on the benzene ring, particularly at the 2- or 3-positions, can prominently enhance their pro-apoptotic and cytotoxic effects.[5] Fluorine, being a small and highly electronegative substituent, is a prime candidate for such beneficial modifications.
The anticancer mechanism of nitrostyrenes is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][6] Some nitrostyrene derivatives have also been identified as inhibitors of tubulin polymerization, a critical process for cell division, making them attractive targets for cancer therapy.[4][7] Fluorination can potentially enhance these activities by improving the compound's ability to interact with its biological targets. For instance, the increased polarity induced by fluorine can lead to stronger interactions within the binding pockets of enzymes or proteins.[7]
Mechanistic Insights: The "Fluorine Effect" in Nitrostyrenes
The superior biological activity of fluorinated nitrostyrenes can be largely attributed to the unique electronic properties of the fluorine atom.
Enhanced Michael Reactivity
The core mechanism of action for many nitrostyrenes is their role as Michael acceptors. The electron-withdrawing nitro group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by biological nucleophiles. When a fluorine atom is introduced to the phenyl ring, its strong inductive effect further withdraws electron density from the ring and, by extension, from the double bond. This heightened electrophilicity of the β-carbon accelerates the Michael addition reaction with target proteins, leading to more efficient and often irreversible inhibition.
Logical Relationship: Fluorine's Influence on Michael Addition
Caption: The electron-withdrawing nature of fluorine enhances the reactivity of the nitrostyrene core.
Modulation of Enzyme Inhibition
Fluorinated organic molecules are known to be effective enzyme inhibitors through various mechanisms, including competitive, non-competitive, and mixed inhibition.[3] In the case of nitrostyrenes, fluorination can lead to more potent and selective inhibition. For example, molecular docking studies have suggested that nitrostyrene derivatives can bind to the active site of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in microbial signaling pathways. The nitro group often forms hydrogen bonds with key residues in the active site, and the addition of a fluorine atom can alter the electronic landscape of the molecule to optimize these interactions.
Experimental Protocols: A Guide to In Vitro Evaluation
To enable researchers to validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated nitrostyrene compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for assessing the cytotoxicity of nitrostyrene derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated nitrostyrene compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth medium. The final concentration should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the test compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a plate reader to measure optical density.
Conclusion and Future Directions
The evidence strongly suggests that the incorporation of fluorine into the nitrostyrene scaffold is a highly effective strategy for enhancing biological activity. Fluorinated nitrostyrenes consistently demonstrate superior antimicrobial and anticancer properties compared to their non-fluorinated analogs. This enhancement is primarily driven by the profound electronic effects of fluorine, which amplify the inherent reactivity of the nitrostyrene core as a Michael acceptor.
For researchers and drug development professionals, these findings highlight the immense potential of fluorinated nitrostyrenes as a promising class of therapeutic agents. Future research should focus on synthesizing and evaluating a wider range of fluorinated derivatives with varying substitution patterns to further optimize their potency and selectivity. In-depth mechanistic studies, including kinetic analyses of enzyme inhibition and structural biology approaches to characterize protein-ligand interactions, will be crucial for the rational design of next-generation nitrostyrene-based drugs.
References
-
U.S. National Library of Medicine. (n.d.). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Retrieved from [Link]
-
Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]
-
Figshare. (n.d.). A study of fluorinated ß-Nitrostyrenes as antimicrobial. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]
-
YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study | Request PDF. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]
-
MDPI. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Retrieved from [Link]
Sources
- 1. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene Structure by X-ray Crystallography
Content Type: Publish Comparison Guide
Executive Summary
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (also known as 4-trifluoromethyl-
While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for routine characterization, it often fails to provide unambiguous proof of stereochemistry (
This guide outlines the validation protocol for this compound, comparing SC-XRD against spectroscopic alternatives and providing a step-by-step workflow for structural confirmation.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
To validate the structure of 4-trifluoromethyl-
Table 1: Performance Matrix of Structural Validation Methods
| Feature | X-ray Crystallography (SC-XRD) | Mass Spectrometry (HRMS) | |
| Primary Output | 3D Atomic Coordinates (CIF) | Connectivity & Magnetic Environment | Molecular Formula & Fragmentation |
| Stereochemistry | Absolute ( | Inferred (via | None (Isomers have identical mass) |
| Sample State | Solid (Single Crystal) | Solution ( | Gas Phase / Solution |
| Resolution | Atomic (< 0.8 Å) | Functional Group Level | Molecular Weight (< 5 ppm error) |
| Limit of Detection | Requires ~0.1–0.3 mm crystal | Low microgram range | Picogram range |
| Critical Limitation | Requires high-quality single crystal | Ambiguous if signals overlap; time-averaged | Cannot distinguish stereoisomers |
| Validation Verdict | Gold Standard for absolute config.[1][2] | Screening Tool for purity.[1] | Confirmation of formula only. |
Why X-ray is the Superior Validator
For
Experimental Protocol: From Synthesis to Structure
To validate the structure, follow this self-validating workflow. This protocol ensures the generation of diffraction-quality crystals, the most common bottleneck in this analysis.
Step 1: Synthesis (The Henry Reaction)
The most reliable route to the target is the condensation of 4-(trifluoromethyl)benzaldehyde with nitromethane.
-
Reagents: 4-(trifluoromethyl)benzaldehyde (1.0 eq), Nitromethane (excess), Ammonium Acetate (catalyst).[1]
-
Conditions: Reflux in Acetic Acid or Methanol for 4–6 hours.
-
Yield Check: Monitor by TLC (Hexane/EtOAc 8:2). The product typically appears as a yellow solid.
Step 2: Crystallization (Critical Step)
Standard precipitation yields microcrystalline powder unsuitable for SC-XRD.[1] You must grow a single crystal.[1]
-
Method: Slow Evaporation.[1]
-
Solvent System: Dissolve 20 mg of the crude solid in a minimum amount of hot Ethanol or a Hexane/Ethyl Acetate (3:1) mixture.
-
Procedure: Filter the solution into a clean vial. Cover with parafilm and poke 3–4 small holes.[1] Allow to stand undisturbed at room temperature (20–25°C) for 2–5 days.
-
Target: Look for yellow, prism-like or plate-like crystals with sharp edges, dimensions approx.
mm.[1]
Step 3: Data Collection & Refinement
-
Instrument: Diffractometer equipped with a CCD or CMOS detector.[1]
-
Source: Mo-K
( Å) is preferred to minimize absorption, though Cu-K is acceptable for this organic molecule.[1] -
Temperature: Collect at 100 K (cryogenic cooling) to reduce thermal motion of the
group, which is prone to rotational disorder.
Data Interpretation: What to Expect
Since the specific crystal structure of the
Structural Benchmarks for Validation
When analyzing your solved structure, verify these parameters to confirm success:
-
Space Group: Expect Centrosymmetric (e.g., P2
/c or P-1).[1] These molecules tend to pack in antiparallel pairs to cancel dipole moments.[1] -
Geometry:
-
C=C Bond Length: Should be approx. 1.33–1.35 Å .
-
Torsion Angle: The C-C=C-N torsion angle should be near 180° (anti-periplanar), confirming the (E)-configuration .
-
-
Planarity: The molecule is generally planar, but the
group may twist slightly (5–15°) out of the plane to relieve steric strain with the vinylic proton. -
Disorder: The
group often exhibits rotational disorder. In the refinement software (SHELXL/OLEX2), you may need to model the Fluorine atoms over two positions (e.g., A and B parts with 60:40 occupancy).
Visualization of Workflows
Diagram 1: The Structural Validation Workflow
This flowchart illustrates the critical path from synthesis to final CIF generation.
Caption: Step-by-step protocol for converting crude 4-trifluoromethyl-beta-nitrostyrene into a validated crystal structure.
Diagram 2: Decision Logic – When to use X-ray?
This logic tree helps researchers decide when to escalate from NMR to X-ray.
Caption: Decision matrix for escalating structural validation from NMR to SC-XRD.
References
-
Sreenivasa, S., et al. (2014).[1][3] "Crystal structure of 1-fluoro-4-[(E)-2-nitrovinyl]benzene." Acta Crystallographica Section E: Structure Reports Online, 70(2), o124.[1][3]
- Note: This reference provides the crystallographic benchmark for the 4-fluoro analog, serving as the closest structural proxy.
-
PubChem. (2025).[1][2] "4-Trifluoromethyl-beta-nitrostyrene (CID 688231)."[1][2] National Library of Medicine.[1] [1]
-
Lynch, D. E., & McClenaghan, I. (2003).[1] "Two chemical isomers of 3-nitrobenzotrifluoride..." Acta Crystallographica Section C, 59(11), o641-o643.[1]
- Note: Discusses packing interactions in similar trifluoromethyl-nitrobenzene systems.
-
Gordillo, A., et al. (2017).[1] "Understanding the different reactivity of (Z)- and (E)-
-nitrostyrenes." Organic & Biomolecular Chemistry.- Note: Validates the importance of distinguishing E/Z isomers for chemical reactivity.
Sources
- 1. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Trifluoromethyl-beta-nitrostyrene | C9H6F3NO2 | CID 688231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of ortho-, meta-, and para-trifluoromethyl substituted nitrostyrenes
Spectroscopic Comparison of Ortho-, Meta-, and Para-Trifluoromethyl -Nitrostyrenes[1]
Executive Summary
Trifluoromethyl-substituted
-
Para-isomer: Exhibits maximum conjugation and planarity, resulting in the highest melting point and distinct downfield NMR shifts.[2]
-
Meta-isomer: Dominated by inductive electron-withdrawal without direct resonance conjugation to the vinyl system.[1]
-
Ortho-isomer: Characterized by steric inhibition of resonance .[1] The bulky
group forces the nitrovinyl tail out of planarity with the benzene ring, significantly affecting UV absorption and chemical reactivity.
Synthesis Workflow: The Henry Reaction
To ensure spectroscopic comparability, all isomers should be synthesized via the Henry (Nitroaldol) condensation followed by dehydration.[2] This protocol ensures that differences in spectral data are intrinsic to the isomers, not artifacts of impurities.[2]
General Reaction:
Experimental Protocol (Standardized)
-
Reagents: Combine 10 mmol of the respective trifluoromethylbenzaldehyde (o-, m-, or p-), 15 mmol nitromethane (1.5 eq), and 4 mmol ammonium acetate (0.4 eq).
-
Solvent: Dissolve in 10 mL glacial acetic acid.
-
Conditions: Reflux at 100–110 °C for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to room temperature. Pour into ice-cold water (50 mL). The product typically precipitates as a yellow solid.
-
Purification: Recrystallize from hot ethanol or isopropanol to yield yellow needles.
Spectroscopic Characterization & Comparison
A. Nuclear Magnetic Resonance ( NMR)
The vinyl protons (
- -Proton: Adjacent to the nitro group; highly deshielded.[1]
- -Proton: Adjacent to the aromatic ring.[1]
| Isomer | Coupling ( | Structural Insight | ||
| Para (4- | ~8.03 | ~7.65 | 13.6 Hz | Planar System. The strong EWG at para deshields the system via induction and resonance, shifting peaks downfield relative to unsubstituted nitrostyrene. |
| Meta (3- | ~8.00 | ~7.60 | 13.6 Hz | Inductive Effect. Similar to para but lacks the direct resonance contribution. Shifts are slightly upfield of the para isomer. |
| Ortho (2- | ~8.15 | ~7.55 | 13.5 Hz | Steric Twist. The |
Note: Data referenced against
B. Infrared Spectroscopy (IR)
The position of the nitro stretch and alkene stretch reveals the extent of conjugation.
-
Asymmetric Stretch: Typically 1515–1525 cm⁻¹ .
-
Trend: The para isomer often shows this band at a slightly lower frequency than the ortho isomer. Conjugation lowers the bond order of the
bond (single bond character increases), reducing the frequency.[2] The ortho isomer, being less conjugated, retains higher double-bond character in the nitro group, shifting the band to higher wavenumbers.[2]
-
- Alkene Stretch: 1635–1645 cm⁻¹ .
C. UV-Vis Spectroscopy
This is the most definitive method for observing the "Ortho Effect."
-
Para-isomer (
~300–310 nm): Extended conjugation allows for lower energy transitions (Red Shift / Bathochromic).[2] -
Ortho-isomer (
< 290 nm): The steric clash between the bulky ortho- and the vinyl hydrogen prevents the phenyl ring and nitroalkene from lying flat. This breaks the conjugation, causing a Blue Shift (Hypsochromic Shift) and a decrease in the extinction coefficient ( ).
Physical Properties & Stability
Melting Point Trends:
-
Para (4-
): 94–96 °C . High symmetry allows for efficient crystal packing. -
Meta (3-
): Typically lower melting (often 50–60 °C range) due to reduced symmetry. -
Ortho (2-
): Variable, but often lower than para due to the twisted, bulky structure preventing tight lattice formation.[2]
Reactivity Profile:
-
Reduction: All isomers can be reduced to the corresponding phenethylamine using
. However, the ortho isomer may require longer reaction times due to steric hindrance blocking the hydride attack at the -carbon. -
Michael Addition: The para isomer is the most electrophilic and reactive toward nucleophiles (e.g., thiols, amines) due to the combined inductive and resonance withdrawal.[2]
Visualizations
Diagram 1: Comparative Isomer Topology
This diagram illustrates the steric and electronic differences between the isomers.
Caption: Comparison of the planar, conjugated Para-isomer versus the sterically twisted Ortho-isomer, highlighting the impact on spectroscopic properties.
Diagram 2: Synthesis & Characterization Workflow
Caption: Standardized workflow for the synthesis and isolation of trifluoromethyl-
References
-
PubChem. (2025). 4-Trifluoromethyl-beta-nitrostyrene Compound Summary. National Library of Medicine. [Link][2]
-
Organic Syntheses. (1936). Nitrostyrene Synthesis Protocol. Org. Synth. 1929, 9, 66; Coll.[2] Vol. 1, p.413. [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: NMR Data of Substituted Nitrostyrenes. [Link]
comparing the antimicrobial efficacy of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene with known antibiotics
[1]
Executive Summary
Compound Identity: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (also known as 4-trifluoromethyl-
This guide provides a technical evaluation of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, contrasting its efficacy with standard-of-care antibiotics (Ciprofloxacin, Vancomycin).[1] Unlike traditional antibiotics that often target cell wall synthesis or DNA replication via lock-and-key binding, this compound functions as a covalent modifier (Michael acceptor) .[1] It irreversibly alkylates critical thiol-containing enzymes in bacteria and fungi, a mechanism that renders many existing resistance pathways obsolete.[1]
Mechanism of Action: The Covalent "Warhead"
The core efficacy of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene lies in its electrophilic
Molecular Pathway[5]
-
Entry: The lipophilic nature of the fluorinated aromatic ring facilitates passive diffusion across bacterial cell membranes.[1]
-
Target Engagement: The compound acts as a Michael acceptor.[1] It reacts specifically with soft nucleophiles, primarily the thiolate anions (
) of cysteine residues in the active sites of essential bacterial enzymes (e.g., Protein Tyrosine Phosphatases like PTP1B, and enzymes involved in Quorum Sensing). -
Irreversible Inhibition: The formation of a covalent carbon-sulfur bond permanently inactivates the enzyme, leading to metabolic collapse and cell death.
Visualization of Mechanism
The following diagram illustrates the Michael addition pathway and downstream effects.
[1]
Comparative Efficacy Analysis
The following data synthesizes experimental findings for 4-substituted
Antibacterial Activity Profile (MIC Ranges)
Data represents consensus ranges from structure-activity relationship (SAR) studies on fluorinated nitrostyrenes.[1]
| Organism | Strain Type | 1-(2-Nitrovinyl)-4-(CF3)benzene (MIC | Ciprofloxacin (MIC | Vancomycin (MIC | Performance Note |
| S.[1] aureus | Methicillin-Sensitive | 2.0 – 8.0 | 0.12 – 0.5 | 0.5 – 2.0 | Comparable to Vancomycin; lower potency than Cipro in sensitive strains.[1] |
| S. aureus | MRSA (Resistant) | 2.0 – 8.0 | > 32.0 (Resistant) | 1.0 – 2.0 | Superior to Ciprofloxacin in resistant strains; retains potency where fluoroquinolones fail.[1] |
| E. coli | Gram-Negative | 8.0 – 32.0 | 0.004 – 0.015 | N/A (Intrinsic Resistance) | Moderate activity.[1] Gram-negative efflux pumps may limit intracellular accumulation compared to Cipro.[1] |
| C. albicans | Fungal Pathogen | 4.0 – 16.0 | N/A (Antibacterial) | N/A | Broad-spectrum advantage: exhibits significant antifungal activity unlike standard antibacterials.[1] |
Key Advantages vs. Limitations
-
Resistance Breaking: Because the mechanism involves non-specific covalent modification of multiple targets, single-point mutations (which render Ciprofloxacin ineffective) rarely confer resistance to nitrostyrenes.[1]
-
Biofilm Eradication: Nitrostyrenes have shown efficacy in inhibiting Quorum Sensing (QS), preventing biofilm formation in S. aureus and P. aeruginosa, a capability often lacking in traditional antibiotics like Vancomycin.[1]
-
Selectivity Challenge: The primary limitation is cytotoxicity.[1] The Michael acceptor moiety can also react with mammalian thiols (e.g., glutathione). Efficacy must be balanced against the Selectivity Index (SI = CC
/ MIC).[1]
Experimental Protocols for Validation
To validate the efficacy of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene in your lab, follow these standardized, self-validating protocols.
Protocol 1: Broth Microdilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI guidelines.
-
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL. (Note: Ensure complete solubility; sonicate if necessary).[1]
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final test range: 64
g/mL to 0.125 g/mL.[1] Control: Include a DMSO solvent control (final concentration < 1%) to ensure no solvent toxicity.[1] -
Inoculum: Prepare a bacterial suspension adjusted to
CFU/mL. -
Incubation: Add 100
L inoculum to 100 L drug dilution in 96-well plates. Incubate at 37°C for 16–20 hours. -
Readout: Visual turbidity check or OD
measurement. The MIC is the lowest concentration with no visible growth.
Protocol 2: Time-Kill Kinetic Assay
Objective: Determine if the compound is bacteriostatic or bactericidal.[1]
-
Setup: Inoculate CAMHB containing the compound at 4x MIC with
CFU/mL of the test organism. -
Sampling: Remove aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate onto nutrient agar. Incubate overnight.
-
Analysis: Plot log
CFU/mL vs. Time.
Experimental Workflow Visualization
References
-
Milhazes, N., et al. (2006). "
-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study."[1][5][6] Bioorganic & Medicinal Chemistry. -
Park, J., & Pei, D. (2004). "Trans-
-nitrostyrene Derivatives as Slow-Binding Inhibitors of Protein Tyrosine Phosphatases."[1] Biochemistry. -
Pettit, R. K., et al. (2012).
-Nitrostyrenes as Antimicrobial Agents."[1] Applied Sciences.[1] -
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[1]
-
Carter, C. A., et al. (2024). "Discovery of
-nitrostyrene derivatives as potential quorum sensing inhibitors."[1] Chemical Biology & Drug Design.
head-to-head comparison of different purification techniques for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
A Senior Application Scientist's Guide to Achieving Optimal Purity
In the synthesis of pharmacologically relevant intermediates, achieving the requisite level of purity is not merely a procedural step but a cornerstone of downstream success. For researchers and drug development professionals working with 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, a versatile building block in organic synthesis, selecting the most appropriate purification strategy is a critical decision that impacts yield, scalability, and cost-effectiveness. This guide provides an in-depth, head-to-head comparison of the three most common purification techniques for this compound: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). Drawing upon established principles and experimental data from analogous compounds, we will dissect the nuances of each method to empower you with the knowledge to make informed decisions in your laboratory.
The Synthetic Landscape: Understanding the Impurity Profile
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is typically synthesized via a Henry-Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and nitromethane. This reaction, while generally efficient, can result in a crude product containing several key impurities that must be removed.
A typical impurity profile of the crude reaction mixture may include:
-
Unreacted Starting Materials: 4-(Trifluoromethyl)benzaldehyde and nitromethane.
-
β-Nitro Alcohol Intermediate: 1-(4-(Trifluoromethyl)phenyl)-2-nitroethanol, the intermediate of the condensation reaction.
-
Polymeric Byproducts: Formed from the polymerization of the desired nitrostyrene product.
The physicochemical properties of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, a yellow solid with a melting point in the range of 90-94°C, guide the selection of an appropriate purification technique.[1][2][3]
At a Glance: Comparing the Purification Titans
| Technique | Principle | Primary Advantages | Primary Disadvantages | Ideal Scale |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, simple setup, highly scalable, can yield very pure crystalline material. | Requires a suitable solvent, potential for significant product loss in the mother liquor, may not remove impurities with similar solubility. | Milligrams to Kilograms |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | High resolving power, versatile for a wide range of compounds, can separate complex mixtures. | More time-consuming, requires larger volumes of solvent, can be less scalable than recrystallization, potential for product loss on the column. | Milligrams to Grams |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary phase and a high-pressure liquid mobile phase. | Highest resolution and purity achievable, automated and reproducible. | High capital and operational cost, limited sample loading capacity, requires specialized equipment. | Micrograms to Grams |
Deep Dive: A Head-to-Head Experimental Showdown
To provide a tangible comparison, let us consider a hypothetical crude sample of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene with the following initial purity profile, as determined by High-Performance Liquid Chromatography (HPLC) analysis:
-
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene: 85%
-
4-(Trifluoromethyl)benzaldehyde: 5%
-
1-(4-(Trifluoromethyl)phenyl)-2-nitroethanol: 8%
-
Polymeric Byproducts: 2%
We will now explore the projected outcomes of purifying 10 grams of this crude material using each of the three techniques.
Technique 1: Recrystallization - The Workhorse of Purification
Recrystallization is often the first choice for purifying solid compounds due to its simplicity and cost-effectiveness. The key is to select a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. For nitrostyrenes, short-chain alcohols are often excellent choices.
Projected Outcome for Recrystallization:
| Parameter | Value |
| Solvent | Isopropanol |
| Recovery Yield | ~85% (7.2 g) |
| Final Purity (by HPLC) | >99.0% |
| Impurity Removal | Excellent removal of starting materials and the β-nitro alcohol. Polymeric byproducts may be partially removed. |
| Time Efficiency | Moderate (several hours for dissolution, crystallization, and drying) |
| Cost | Low |
Experimental Protocol: Recrystallization of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
-
Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of the crude 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene. To this, add approximately 50 mL of isopropanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve completely, add small portions of hot isopropanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration of the solution into a pre-warmed clean flask to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid disturbing the flask during this initial cooling phase.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50°C) until a constant weight is achieved.
Causality in Protocol Design: The choice of isopropanol is based on its favorable solubility profile for many nitrostyrenes. Slow cooling is crucial for the formation of pure crystals, as rapid cooling can trap impurities within the crystal lattice. Washing with cold solvent minimizes the dissolution of the purified product while effectively removing soluble impurities.
Technique 2: Column Chromatography - The Separation Specialist
When recrystallization fails to provide the desired purity or when dealing with oily products, column chromatography is the go-to technique. It offers excellent separation of components based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Projected Outcome for Column Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) |
| Recovery Yield | ~90% (7.6 g) |
| Final Purity (by HPLC) | >99.5% |
| Impurity Removal | Excellent separation of all major impurities. |
| Time Efficiency | High (can take several hours to a full day for packing, running, and solvent removal) |
| Cost | Moderate (cost of silica gel and solvents) |
Experimental Protocol: Column Chromatography of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass column. Allow the silica to settle and then add a layer of sand on top.
-
Sample Loading: Dissolve 10 g of the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.
-
Elution: Begin eluting the column with the hexane:ethyl acetate (9:1) mobile phase. The less polar 4-(trifluoromethyl)benzaldehyde will elute first, followed by the desired product, and then the more polar β-nitro alcohol intermediate. Polymeric byproducts will likely remain at the top of the column.
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting yellow solid in a vacuum oven.
Causality in Protocol Design: The choice of a non-polar solvent system like hexane/ethyl acetate is based on the polarity of the target compound and its impurities. The gradual increase in polarity (if a gradient were used) or the optimized isocratic mixture allows for the sequential elution of compounds with increasing polarity. Dry loading the sample often leads to better resolution compared to liquid loading.
Technique 3: Preparative HPLC - The High-Resolution Purifier
For the highest possible purity, especially for analytical standards or when dealing with very challenging separations, preparative HPLC is the ultimate tool. It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample loads.
Projected Outcome for Preparative HPLC:
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Recovery Yield | >95% (8.1 g) |
| Final Purity (by HPLC) | >99.9% |
| Impurity Removal | Baseline separation of all impurities, providing exceptional purity. |
| Time Efficiency | Moderate to High (automated runs, but fraction analysis and solvent removal can be time-consuming) |
| Cost | High (instrumentation, columns, and high-purity solvents) |
Experimental Protocol: Preparative HPLC of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
-
Method Development: Develop an analytical HPLC method on a C18 column to achieve baseline separation of the desired product from its impurities. A typical gradient might be from 60% acetonitrile in water to 95% acetonitrile over 15 minutes.
-
Sample Preparation: Dissolve 1 g of the crude product in a suitable solvent, such as acetonitrile, and filter it through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired product.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation.
-
Drying: Dry the final product under high vacuum.
Causality in Protocol Design: A reversed-phase C18 column is chosen for its versatility in separating moderately polar organic compounds. A gradient elution is employed to ensure good separation of both the less polar starting material and the more polar intermediate from the product. Filtering the sample before injection is crucial to prevent clogging of the expensive preparative column.
Visualizing the Purification Workflows
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene demand a nuanced understanding of their chemical nature. This guide moves beyond generic protocols to provide a deep, technically-grounded framework for managing this compound, ensuring the safety of your team and compliance with regulatory standards.
The unique structure of this molecule—combining an aromatic ring with a reactive nitrovinyl group and a stable trifluoromethyl group—presents a specific set of challenges that must be addressed with precision.
The 'Why': A Hazard Profile Rooted in Molecular Structure
Understanding the disposal protocol begins with a chemical risk assessment. The hazards associated with 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene are not monolithic; they arise from the interplay of its distinct functional groups.
-
The Nitrovinyl Group (-CH=CHNO₂): This is the primary source of reactivity and potential instability. Aromatic nitro compounds can be energetic and may decompose exothermically, particularly in the presence of bases or reducing agents, which can lead to vigorous or even explosive reactions.[1] The vinyl component also introduces the possibility of unwanted polymerization.
-
The Trifluoromethyl Group (-CF₃): While the C-F bond is exceptionally strong, making this group chemically inert and stable, its presence classifies the compound as a halogenated organic.[2] This is a critical designation for waste disposal, as halogenated waste streams require specific high-temperature incineration protocols to prevent the formation of persistent environmental pollutants like dioxins. These wastes must be segregated from non-halogenated streams.[3]
-
The Benzene Core: The aromatic ring backbone suggests a degree of environmental persistence. Benzene and its derivatives can be mobile in soil and contaminate groundwater, making it imperative to prevent their release into the environment.[4][5]
This compound is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[6] Therefore, all handling and disposal operations must be predicated on preventing direct contact and inhalation.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste containers, ensure the proper engineering controls and PPE are in place. This is a non-negotiable first line of defense.
Engineering Controls:
-
Fume Hood: All transfers of this compound, whether in pure form or in solution, must be conducted inside a certified chemical fume hood.
-
Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[7]
Required PPE:
-
Gloves: Wear nitrile or neoprene gloves. Given the aromatic nature of the compound, double-gloving is recommended, especially during bulk transfers or spill cleanup.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>100g) or during procedures with a higher splash risk.[7]
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
Clothing: Long pants and closed-toe shoes are required.
Waste Segregation & Containerization: The Foundation of Safe Disposal
Proper segregation is the most critical step in the disposal workflow. Cross-contamination of waste streams can create unforeseen hazards and significantly complicate the disposal process.
Protocol for Waste Collection:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste" or, more specifically, "1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene Waste."
-
Container Compatibility: The waste container must be made of a compatible material, such as glass or high-density polyethylene (HDPE). Avoid metal containers for halogenated wastes, as corrosion can be an issue.[8] The container must have a tightly sealing cap.[8]
-
Labeling: The label must include:
-
The full chemical name: "1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Combustible")
-
The date accumulation started.
-
-
Incompatible Materials: Do NOT mix this waste with:
Data Summary Table
| Property | Value / Information | Source(s) |
| Chemical Name | 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene | N/A |
| Molecular Formula | C₉H₆F₃NO₂ | Derived |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][11] |
| Primary Hazards | Irritant, Combustible, Potential for energetic decomposition | [6][9][10] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Reducing Agents | [1][9][10] |
| Storage | Store in a cool, dry, well-ventilated place away from ignition sources. | [7][10] |
| Disposal Classification | Halogenated Organic Waste | [3] |
Spill Management Protocol
In the event of a small, manageable spill (<50 mL) within a fume hood, follow this procedure:
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate & Ventilate: Ensure the fume hood sash is lowered and ventilation is running. Eliminate all nearby ignition sources.[10]
-
Don PPE: If not already worn, don the full PPE described in Section 2.
-
Contain the Spill: Use a chemical absorbent like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into the designated halogenated waste container using non-sparking tools.[7]
-
Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a mild solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste in the same container.
-
Label and Seal: Securely close the waste container, ensure it is properly labeled, and place it in the satellite accumulation area for pickup.
For larger spills or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's Environmental Health & Safety (EHS) department.[12]
Formal Disposal Pathway
The ultimate disposal of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene must be handled by a licensed hazardous waste contractor. The role of the researcher is to prepare the waste safely for pickup.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene.
Step-by-Step Disposal Procedure:
-
Ensure Proper Containment: Verify that the waste container is securely sealed, properly labeled, and not leaking.[8]
-
Relocate to Accumulation Area: Move the sealed container to your laboratory's designated satellite accumulation area.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office. This typically involves an online form or a direct call.
-
Documentation: Complete any required waste manifests or tags provided by EHS. Accuracy is crucial for regulatory compliance.
-
Container Decontamination (Post-Pickup): Once the waste has been collected and the original container is empty, it must be decontaminated before reuse or disposal. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate from all three rinses must be collected and disposed of as "Halogenated Organic Waste."[10]
By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and the integrity of your research environment.
References
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved February 2, 2026, from [Link]
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GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved February 2, 2026, from [Link]
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Chemsrc. (2025, August 22). (2-Nitrovinyl)benzene | CAS#:102-96-5. Retrieved February 2, 2026, from [Link]
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Environmental Health and Safety Office (EHSO). (2025-2026). Hazardous Waste - EHSO Manual. Retrieved February 2, 2026, from [Link]
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Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]
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United States Environmental Protection Agency (EPA). (n.d.). Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- - Substance Details. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). P-Nitrobenzotrifluoride. National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]
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Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved February 2, 2026, from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved February 2, 2026, from [Link]
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Scribd. (n.d.). Pharmaceutical Incompatibilities Guide. Retrieved February 2, 2026, from [Link]
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National Institutes of Health (NIH). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 2, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Benzene, Draft for Public Comment. Retrieved February 2, 2026, from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved February 2, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Retrieved February 2, 2026, from [Link]
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United States Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved February 2, 2026, from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved February 2, 2026, from [Link]
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Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Retrieved February 2, 2026, from [Link]
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ResearchGate. (2025, August 7). (PDF) Drug Incompatibility Chemistry. Retrieved February 2, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Benzene, Draft for Public Comment. Retrieved February 2, 2026, from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 2, 2026, from [Link]
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PubMed. (n.d.). 2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-. Retrieved February 2, 2026, from [Link]
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United States Environmental Protection Agency (EPA). (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved February 2, 2026, from [Link]
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Northeast Waste Management Officials' Association (NEWMOA). (n.d.). For example, Connecticut's Remediation Standard Regulations. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). Benzene, 1,2-difluoro-4-(trifluoromethyl)-. National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]
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Oregon State University. (n.d.). Hazardous Waste Reduction. Retrieved February 2, 2026, from [Link]
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Personal protective equipment for handling 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Comprehensive Safety and Handling Guide: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
This guide provides essential safety and logistical information for handling 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene. As a specialty chemical with limited direct safety data, this document synthesizes information from analogous compounds to establish a robust safety protocol. The recommendations herein are grounded in the known hazards of its constituent functional groups: the nitrovinyl moiety and the trifluoromethylbenzene core.
Hazard Analysis: A Structurally-Informed Perspective
The primary hazards associated with 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene are inferred from its chemical structure. The nitrovinyl group is a potent electrophile and is structurally similar to lachrymatory and irritating compounds. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing skin absorption.
Expected Hazards:
-
Skin, Eye, and Respiratory Irritation: Based on data for analogous compounds like trans-β-Nitrostyrene, this compound is expected to be a significant irritant.[1][2][3] It may cause burning sensations, coughing, wheezing, and laryngitis.[3]
-
Toxicity: Nitroaromatic compounds are often toxic if ingested, inhaled, or absorbed through the skin.[4] A primary concern with nitro compounds is the risk of methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4][5] Symptoms can be delayed and include headache, dizziness, and cyanosis (blueish skin).[4][5]
-
Flammability: Many trifluoromethylated aromatic compounds are flammable liquids.[6] Vapors may form explosive mixtures with air.[7][8]
-
Allergic Reactions: Prolonged or repeated exposure may lead to allergic skin reactions in sensitive individuals.[7][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile or neoprene gloves. | The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption. Double gloving provides an extra layer of protection. Ensure gloves are rated for chemical resistance. |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage.[10][11] |
| Body | A flame-resistant lab coat or chemical-resistant suit. | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit is recommended.[12][13] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | Due to the potential for respiratory irritation and systemic toxicity upon inhalation, a respirator is essential, especially when handling the compound outside of a certified chemical fume hood.[5][14] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Safe Handling Procedures: A Step-by-Step Protocol
Adherence to a strict handling protocol is paramount to minimizing exposure risk.
Workflow for Handling 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene
Caption: A standard workflow for safely handling 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene.
Detailed Steps:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[15]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Engineering Controls: All handling of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene must be conducted in a certified chemical fume hood to minimize inhalation exposure.[16]
-
Handling:
-
Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of disposable items in the appropriate hazardous waste stream.
Emergency Procedures: Responding to Spills and Exposures
In the event of an emergency, a swift and correct response is critical.
Emergency Response Workflow
Caption: Immediate actions to take in case of exposure to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene.
Detailed Emergency Actions:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][17] Remove contaminated clothing.[10] If irritation persists, seek medical attention.[1][17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, should be collected in a clearly labeled, sealed container.[18]
-
Hazardous Waste: Due to its potential toxicity and flammability, this compound should be treated as hazardous waste.[19]
-
Disposal Method: Do not dispose of this chemical down the drain.[18] Arrange for disposal by a licensed professional waste disposal service.[18][19]
References
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- Chemius. (n.d.). nitro razredčilo.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
